PHA-848125 exhibits a notable promiscuity across the CDK family and potently inhibits TRKA [1]. The following table details its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets, which form the basis of its mechanism of action.
| Target Kinase Complex | IC₅₀ (nM) |
|---|---|
| cyclin A / CDK2 | 45 nM [2] [3] |
| TRKA | 53 nM [2] [4] |
| cyclin H / CDK7 | 150 nM [2] [3] |
| cyclin D1 / CDK4 | 160 nM [2] [3] |
| cyclin E / CDK2 | 363 nM [2] |
| cyclin B / CDK1 | 398 nM [2] |
PHA-848125 simultaneously targets two major pathways implicated in cancer pathogenesis: cell cycle progression and growth factor receptor signaling [5]. The diagram below illustrates the core signaling pathways affected by PHA-848125 and the logical flow of its anti-tumor effects.
Key cellular outcomes resulting from this dual inhibition include:
The following methodologies are summarized from key experiments that established the efficacy of PHA-848125.
A phase I study established the safety and recommended phase II dose (RP2D) in patients with advanced solid tumors [4].
PHA-848125 (Milciclib) is a well-characterized dual CDK/TRKA inhibitor with a defined chemical structure and a promising preclinical and clinical profile. Its ability to block multiple key oncogenic drivers and induce autophagic cell death, combined with demonstrated efficacy in animal models and early signs of clinical activity, supports its continued development as an anticancer agent.
The table below summarizes the core information about Milciclib maleate.
| Attribute | Description |
|---|---|
| Drug Name | This compound [1] |
| Alternative Names | PHA-848125, PHA 848125C, PHA-848125AC [1] [2] [3] |
| Originator/Developer | Nerviano Medical Sciences; Tiziana Life Sciences [1] |
| Class | Small molecule; 3-ring heterocyclic compound [1] |
| Highest Development Phase | Phase II (for specified indications) [1] [4] |
| Orphan Drug Status | Yes (for thymic cancer) [1] [5] |
| Mechanism of Action | Inhibitor of CDK2, CDK4, CDK5, CDK7, and TrkA receptor [1] [5] |
| Key Indications (under investigation) | Hepatocellular carcinoma, Malignant thymoma, Thymic carcinoma, Glioma [1] [6] |
The following table consolidates quantitative data on the drug's properties and pharmacokinetics.
| Property Category | Details |
|---|
| Physicochemical Properties | Molecular Formula (free base): C25H32N8O [6] Molecular Formula (maleate salt): C29H36N8O5 [2] Molecular Weight (maleate salt): 576.65 g/mol [2] CAS Registry (maleate): 1253645-38-3 [2] Hydrogen Bond Donors: 2 [6] Hydrogen Bond Acceptors: 8 [6] | | Clinical PK Parameters (Human) | Route of Administration: Oral [6] [5] Time to Peak (tmax): 2-4 hours [5] Elimination Half-Life: ~33 hours [5] Accumulation Factor: ~3 (upon reaching steady state) [5] Cmax at Steady State (150 mg/day): 1.5 µM [5] AUC0-24 at Steady State (150 mg/day): 25 µM•h [5] | | In Vitro Potency (IC50) | CDK2/Cyclin A: 45 nM [5] TRKA: 53 nM [5] CDK4/Cyclin D1: 150 nM [5] CDK7/Cyclin H: 160 nM [5] | | Transporter Interactions | ABCB1/P-gp: Weak substrate [5] ABCG2/BCRP: Moderate substrate (mouse); weak (human) [5] OATP1A/1B: Not a substrate [5] | | Metabolism | Partially metabolized by CYP3A4 (~15% contribution) [5] |
This compound is an orally bioavailable, ATP-competitive small molecule that acts as a multi-kinase inhibitor [6] [5]. Its primary targets are cyclin-dependent kinases (CDKs) and the Tropomyosin receptor kinase A (TRKA).
The signaling pathways affected by Milciclib can be summarized in the following diagram:
Diagram: Milciclib exerts antitumor effects by inhibiting multiple kinase targets, leading to several cytotoxic consequences. [1] [5]
Although full protocols are not available, the general methodology from a key transporter interaction study can be outlined. The workflow below illustrates the process used to determine Milciclib's interactions with efflux transporters and their impact on its distribution.
Diagram: Simplified workflow of the in vitro and in vivo studies investigating Milciclib's interactions with key drug transporters. [5]
This compound is a promising multi-kinase inhibitor with a characterized pharmacokinetic profile suitable for oral administration. Its development is focused on challenging cancers, supported by its orphan drug status. A critical finding for future application, especially in brain tumors, is that its brain penetration is functionally limited by the ABCB1 and ABCG2 efflux transporters.
| Target Kinase | IC50 Value (nM) | Primary Role in Pharmacodynamics |
|---|---|---|
| CDK2 (with cyclin A) | 45 [1] | Primary target; induces G1 cell cycle arrest, prevents S-phase entry [2] [3]. |
| CDK7 (with cyclin H) | 150 [1] | Dual role: regulates cell cycle (activates CDK1/2/4/6) and transcriptional control (via RNA Pol II) [4] [5]. |
| CDK4 (with cyclin D1) | 160 [1] | Contributes to G1 cell cycle arrest, inhibiting pRb phosphorylation and E2F-driven progression [2] [6]. |
| Tropomyosin Receptor Kinase A (TRKA) | 53 [1] | Inhibits NGF-induced TRKA phosphorylation, impacting survival signaling in certain cancers [1]. |
| c-Src Kinase | N/A | Contributes to inhibition of malignant progression and is involved in synergistic effects [2] [6]. |
Building on its primary targets, Milciclib exerts its anti-tumor effects through several key mechanisms.
The following diagram illustrates the core signaling pathways and cellular processes affected by Milciclib.
For researchers aiming to validate these pharmacodynamic effects, here are standard protocols used in recent studies.
Cell Viability and Cytotoxicity (IC50 Determination) [7]
Colony Formation Assay (Clonogenic Survival) [7]
Cell Cycle Analysis by Flow Cytometry [7]
Clonogenic Survival Assay for Radiosensitization [7]
The pharmacodynamic profile of Milciclib suggests several promising research and clinical applications.
The following methodologies are adapted from recent research investigating Milciclib in colorectal cancer (CRC) models [1] [2].
This protocol is used to determine the IC50 values of Milciclib.
This assay evaluates the long-term clonogenic survival of cancer cells after drug treatment.
This method is key for studying Milciclib's role as a radiosensitizer.
Milciclib exerts its antitumor effects through multi-kinase inhibition, which disrupts key oncogenic processes. The following diagram illustrates its core mechanism of action and downstream consequences.
Milciclib inhibits multiple kinases, leading to cell cycle arrest, impaired DNA repair, and other antitumor effects.
Milciclib has been investigated in several clinical trials for solid tumors. The table below outlines its current development status.
| Indication | Highest Phase | Key Findings / Status |
|---|---|---|
| Thymic Cancer (Thymoma/Carcinoma) | Phase II | Trial successfully met primary and secondary endpoints, including increased overall survival [3]. |
| Hepatocellular Carcinoma (HCC) | Phase II | In sorafenib-resistant patients, monotherapy showed a 64.3% clinical benefit rate and median time to progression of 5.9 months. Tolerability was manageable [4] [3]. |
| Glioma | Phase I/II | No recent updates located in provided search results [5]. |
| Non-Small Cell Lung Cancer (NSCLC) | Phase I (Deprioritized) | Early data suggested potential in combination with gemcitabine, particularly for KRAS-positive mutations, but development has been deprioritized [3]. |
The antitumor efficacy of Milciclib has been evaluated in both laboratory and clinical settings.
In Vitro Cytotoxicity and Radiosensitization Studies in colorectal cancer (CRC) cell lines show that Milciclib inhibits cell proliferation. The diagram below illustrates the experimental workflow for assessing its radiosensitizing effects [1] [2].
Key findings from these in vitro studies include [1] [2]:
Clinical Trial Findings Clinical studies have evaluated Milciclib in patients with refractory solid tumors. Key outcomes are summarized below [3] [4].
| Trial Focus / Indication | Key Findings | Reported Adverse Events |
|---|---|---|
| Phase I (Combination with Gemcitabine) in refractory solid tumors [3] | Recommended Phase II dose: Milciclib 80 mg/m²/day + Gemcitabine 1000 mg/m²/day. ~36% clinical benefit rate (1 PR, 4 SD >6 months) [3]. | Most frequent: Neutropenia, Thrombocytopenia. DLTs included G4 thrombocytopenia, G3 ataxia [3]. |
| Phase II (Monotherapy) in Thymic Carcinoma and Thymoma [4] | Primary endpoint of 3-month progression-free survival met in 46.7% of evaluable patients. Median PFS: 8.2 months [4]. | Most common severe AEs: Nausea, Asthenia, Neutropenia (8.3%) [4]. |
| Phase II (Monotherapy) in Hepatocellular Carcinoma (HCC) [5] [4] | Milciclib was found to be safe in patients with advanced hepatic malignancies and showed disease stabilization [4]. | Drug-related events included diarrhea, nausea, asthenia, fatigue, and retinal hemorrhage [5]. |
For researchers aiming to replicate or build upon these findings, here are outlines of core experimental protocols derived from the search results.
Cell Viability and Cytotoxicity (CCK-8 Assay) This method is used to determine the IC50 of Milciclib [1] [2].
Clonogenic Survival Assay This assay tests the ability of a single cell to proliferate and is key for radiosensitization studies [1] [2].
Cell Cycle Analysis via Flow Cytometry This protocol assesses how Milciclib disrupts the cell cycle [1] [2].
| Aspect | Details |
|---|---|
| Drug Type | Small molecule, ATP-competitive kinase inhibitor [1] [2] |
| Primary Targets (IC₅₀) | CDK2 (45 nM), CDK4 (160 nM), CDK7 (150 nM), TrkA (53 nM) [1] |
| Mechanism of Action | Inhibits CDKs and TrkA, induces G1 cell cycle arrest, promotes apoptosis and autophagy, impairs DNA damage repair (Rad51 inhibition) [1] [3] [4] |
| In Vitro Efficacy (IC₅₀) | A2780 ovarian (0.2 μM), HCT116 colorectal (0.275 μM), RKO colorectal (0.403 μM) [1] [3] [4] |
| In Vivo Efficacy | Tumor growth inhibition in A2780 ovarian carcinoma xenograft model and K-Ras(G12D)LA2 mouse model (40 mg/kg, oral, twice daily) [1] |
| Key Combinations | Radiotherapy in colorectal cancer models, Gemcitabine in NSCLC models [3] [5] [4] |
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib [3] [4].
This assay evaluates the long-term cytotoxic effects and the ability of a single cell to proliferate into a colony after drug treatment [3] [4].
This method is specifically used to study the radiosensitizing effects of Milciclib [3] [4].
The following diagram illustrates the primary molecular mechanism of Milciclib and its functional consequences in cancer cells, based on the preclinical data.
Milciclib inhibits CDKs and TrkA, causing cell cycle arrest, death, and radiosensitization.
The high-throughput screening workflow that identified Milciclib as a regulator of glucose consumption is summarized below.
Workflow for high-throughput screening of glucose consumption inhibitors like Milciclib [6].
The table below summarizes the key molecular targets of Milciclib and their respective inhibitory concentrations (IC50) from cell-free assays [1].
| Target | IC50 (nM) | Biological Role |
|---|---|---|
| CDK2/Cyclin A | 45 | Key regulator of G1 to S phase transition in cell cycle [1] [2]. |
| TrkA | 53 | Involved in cell signaling, survival, and proliferation [1]. |
| CDK7/Cyclin H | 150 | Component of CDK-activating kinase (CAK) and transcription factor TFIIH [1]. |
| CDK4/Cyclin D1 | 160 | Phosphorylates and inactivates retinoblastoma (Rb) protein, promoting G1/S progression [1] [2]. |
| CDK5/p35 | 265 | Primarily active in neuronal cells [1]. |
Milciclib demonstrates selectivity, being over 3-fold more selective for CDK2 than CDK1, 4, 5, and 7 [1]. This multi-target profile enables synergistic inhibition of tumorigenic pathways [2] [3].
Diagram 1: Milciclib inhibits CDK2/4 and TrkA, disrupting cell cycle progression and inducing autophagy.
In cellular assays, Milciclib produces several key effects consistent with its mechanism:
This protocol measures the direct inhibition of kinase activity by Milciclib [1].
This protocol evaluates the anti-proliferative effects of Milciclib on cancer cells [1].
Diagram 2: Workflow for MTT cell proliferation assay to determine Milciclib IC₅₀.
Milciclib (also known as PHA-848125AC or TZLS-201) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trk), controlling cell growth and malignant progression [1]. It is a potent, ATP-competitive inhibitor with a unique kinase inhibitory profile [2].
Milciclib is characterized as a pan-CDK inhibitor. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [3].
| Target Kinase | IC₅₀ Value |
|---|---|
| CDK2/Cyclin A | 45 nM |
| TrkA | 53 nM |
| CDK7/Cyclin H | 150 nM |
| CDK4/Cyclin D1 | 160 nM |
| CDK5/p35 | 265 nM |
| CDK1/Cyclin B | 398 nM |
This multi-kinase inhibition leads to several downstream effects:
The following diagram illustrates the signaling pathways and biological processes affected by Milciclib:
Diagram of Milciclib's multi-kinase inhibition and its downstream effects on cell cycle, transcription, and DNA repair.
Milciclib has been evaluated in several clinical trials for advanced solid tumors. The developer, Tiziana Life Sciences, has reported positive Phase 2 data for specific indications [1].
Key Clinical Trial Results
| Trial Phase | Indication | Regimen | Key Efficacy Findings | Common Adverse Events |
|---|
| Phase II [2] | Thymic Carcinoma (TC) and B3 Thymoma | 150 mg/day (7 days on/7 days off) | • 46.7% (14/30) 3-month PFS • Median PFS: 8.2 months | Nausea, asthenia, neutropenia (8.3% severe) | | Phase IIa [1] | Sorafenib-resistant HCC | Monotherapy | • Median Time-to-Progression: 5.9 months • Disease Stabilization: 57% | Diarrhea, nausea, fatigue, asthenia, retinal hemorrhage | | Phase I [4] | Refractory Solid Tumors | Combined with Gemcitabine (1000 mg/m²) | • 1 Partial Response (NSCLC) • 4 Long-term Disease Stabilizations (>6-14 months) | Neutropenia, thrombocytopenia |
The recommended Phase II dose from the combination study with gemcitabine was Milciclib 80 mg/m²/day and Gemcitabine 1000 mg/m²/day [4].
Current Status: As of mid-2024, the highest development phase is Phase II for liver cancer and malignant thymoma. A Phase I/II trial for glioma was also identified, while development for malignant mesothelioma and general solid tumors appears to have no recent reports [5].
In Vitro Activity
In Vivo Efficacy
A key 2025 study investigated Milciclib as a potential radiosensitizer in colorectal cancer (CRC), providing detailed experimental methodology [6].
Experimental Protocol: Assessing Radiosensitization In Vitro [6]
Milciclib maleate is a multi-targeted CDK inhibitor with a well-characterized safety profile and demonstrated clinical activity in specific advanced cancers like thymic malignancies and HCC. Recent preclinical research highlights its potential beyond monotherapy, particularly as a radiosensitizer in models of colorectal cancer by impairing DNA damage repair [6].
Future development may focus on:
Milciclib is a potent, oral inhibitor that primarily targets cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Its multi-targeted profile may allow for synergistic inhibition of cancer cell growth [1].
The diagram below illustrates how Milciclib disrupts the cell cycle and key signaling pathways to exert its antitumor effects.
Milciclib has been evaluated in several clinical trials, demonstrating a manageable safety profile and clinical benefit. The table below summarizes key efficacy data from a Phase 2a trial in Hepatocellular Carcinoma (HCC).
| Trial Parameter | Result (HCC Phase 2a Trial) |
|---|---|
| Patient Population | Advanced HCC, sorafenib-resistant or intolerant [2] |
| Primary Endpoint (Safety) | Well-tolerated, manageable toxicities, no drug-related deaths [3] [2] |
| Clinical Benefit Rate | 61% - 64.3% [3] [2] |
| Patients with Stable Disease | 57% - 60.7% [3] [2] |
| Median Time-to-Progression | 5.9 months [3] [2] |
Beyond HCC, Milciclib has shown promising clinical activity in other cancers:
For researchers, here is a summary of key methodological details from a recent study investigating Milciclib as a radiosensitizer in colorectal cancer (CRC) [5].
1. Cell Viability and Cytotoxicity Assay
2. Clonogenic Survival Assay
3. Analysis of Apoptosis and Cell Cycle
The clinical and preclinical data for Milciclib suggest it is a promising therapeutic agent, particularly in combination regimens. Its ability to inhibit multiple kinases involved in proliferation and DNA damage repair provides a strong rationale for its continued investigation [1] [5].
The table below summarizes the fundamental technical information for Milciclib maleate, which is a potent, orally bioavailable small molecule inhibitor [1] [2].
| Property | Description |
|---|---|
| INN | Milciclib [2] |
| Code Name | PHA-848125AC [3] [4] |
| IUPAC Name | n,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5h-pyrazolo[4,3-h]quinazoline-3-carboxamide [3] |
| CAS Registry No. | 802539-81-7 [5] [2] |
| Molecular Formula | C25H32N8O [2] |
| Molecular Weight | 460.27 g/mol [2] |
| Salt Form | Maleate [3] [4] |
| SMILES | CNC(=O)c1nn(c2c1C(C)(C)Cc1c2nc(nc1)Nc1ccc(cc1)N1CCN(CC1)C)C [2] |
| InChI Key | RXZMYLDMFYNEIM-UHFFFAOYSA-N [3] [2] |
The synthesis of Milciclib is a protected intellectual property. The definitive and authoritative source for its manufacturing process is the patent held by Nerviano Medical Sciences.
Milciclib is characterized as a pan-inhibitor of multiple cyclin-dependent kinases (CDKs) and also targets other kinases like Tropomyosin receptor kinase A (TRKA) and c-Src [6] [4] [5]. The following diagram illustrates its primary kinase targets and the downstream cellular processes it affects.
The inhibitory activity of Milciclib against specific kinase complexes is quantified in the table below [5].
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Cyclin A / CDK2 | 45 |
| TRKA | 53 |
| Cyclin H / CDK7 | 150 |
| Cyclin D1 / CDK4 | 160 |
| Cyclin E / CDK2 | 363 |
| Cyclin B / CDK1 | 398 |
For comprehensive technical work, the following steps are recommended:
The table below summarizes the currently known information about Milciclib's metabolism and excretion, along with relevant quantitative data from clinical studies.
| Parameter | Details and Findings |
|---|
| Metabolizing Enzymes | • CYP3A4: Primary metabolizer (~15% contribution) [1]. • Other Pathways: Multiple additional metabolic pathways are involved, though not publicly specified [1]. | | Key Transporters | • ABCB1 (P-gp) & ABCG2 (BCRP): Weak to moderate transport substrate. These efflux transporters limit brain penetration but do not significantly affect plasma exposure [1]. • OATP1A/1B Uptake Transporters: Milciclib is not a substrate for these transporters [1]. | | Excretion (Human Data) | Not fully characterized in available literature. | | Pharmacokinetic Data (Phase II Dose) | • Half-life: ~33 hours (suggesting slow elimination) [1]. • Accumulation Factor: 3-fold upon reaching steady state [1]. • Cmax at Steady State: 1.5 µM [1]. • AUC0-24 at Steady State: 25 µM•h [1]. |
The methodologies from published research can serve as a guide for your own investigations.
In Vitro Transporter Assay (ABCB1/ABCG2)
In Vivo Brain Penetration Study
The following diagram illustrates the key enzymes and transporters involved in Milciclib's disposition, based on current research findings.
This pathway illustrates the limited role of CYP3A4 in metabolizing Milciclib and the compound's interaction with key efflux transporters that influence its tissue distribution.
Milciclib demonstrates a complex disposition profile characterized by partial metabolism by CYP3A4 and interactions with major efflux transporters. A critical finding for clinical development is that while these transporters do not significantly affect plasma levels, they collaboratively limit brain penetration [1]. This suggests that co-administration with potent transporter inhibitors could potentially enhance drug delivery to brain tumors.
Available data on Milciclib's metabolism and excretion is not yet comprehensive. Future research should prioritize:
Milciclib (PHA-848125) is an orally bioavailable small-molecule anticancer drug that functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Currently in Phase II clinical development for hepatocellular carcinoma, thymoma, and thymic carcinoma, this pyrazolo[4,3-h]quinazoline-class compound demonstrates a unique kinase inhibition profile with additional activity against CDK1, CDK4, CDK5, and members of the Src tyrosine kinase family [1]. The drug has received Orphan Drug designation from both the FDA and EMA for thymoma and thymic carcinoma treatment, highlighting its therapeutic potential for rare malignancies [2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Milciclib is crucial for predicting its clinical behavior, potential drug-drug interactions, and optimizing its therapeutic application. This technical review provides a comprehensive analysis of available ADME data, with particular emphasis on its interactions with drug transporters and metabolic enzymes.
After oral administration of milciclib maleate capsules, the drug is absorbed with a median time to reach maximum plasma concentration (tmax) ranging between 2-4 hours [2]. At the recommended Phase II dose (150 mg/day on a 7 days on/7 days off schedule), milciclib demonstrates dose-proportional pharmacokinetics up to 200 mg/day. At steady state, the mean maximum plasma concentration (Cmax) reaches approximately 1.5 µM (CV = 33%), with a mean area under the plasma concentration-time curve (AUC0-24) of 25 µM•h (CV = 34%) [2]. The compound exhibits significant accumulation after repeated dosing, with an accumulation factor of 3, and possesses a relatively long elimination half-life of approximately 33 hours [2], supporting its intermittent dosing schedule in clinical trials.
Table 1: Key Pharmacokinetic Parameters of Milciclib at Steady State (150 mg/day)
| Parameter | Value | Conditions |
|---|---|---|
| tmax | 2-4 hours | After oral administration |
| Cmax | 1.5 µM (CV=33%) | Day 7 at steady state |
| AUC0-24 | 25 µM•h (CV=34%) | Day 7 at steady state |
| Accumulation Factor | 3 | After repeated dosing |
| Elimination Half-life | ~33 hours | - |
Milciclib demonstrates favorable distribution properties, with recent research revealing particularly interesting characteristics regarding its brain penetration. The compound shows good blood-brain barrier (BBB) penetration even in wild-type mice, achieving a brain-to-plasma ratio of 1.2 [3]. However, this penetration is significantly modulated by efflux transporters.
Comprehensive in vitro and in vivo studies have demonstrated that milciclib is a substrate for efflux transporters, though with varying affinity across species and transporter types:
In vitro transport assays using MDCK-II polarized cell monolayers showed that milciclib (at 4 µM) is transported by mouse Abcg2, which could be inhibited by the specific ABCG2 inhibitor Ko143 [2] [3]. The efflux ratio (ER) in mAbcg2-transduced cells was 2.6, indicating significant transport [2].
Human transporters showed more modest effects, with minimal transport by hABCG2 (ER = 1.0) and slight transport by hABCB1 (ER = 1.7) [2].
In vivo studies in genetically modified mouse models revealed that the brain-to-plasma ratio of milciclib increased by 5.2-fold when both Abcb1 and Abcg2 were ablated compared to wild-type mice [3]. Single knockout mice showed intermediate increases: 3.9-fold in Abcb1a/1b-/- and 2.3-fold in Abcg2-/- mice [2].
Table 2: Brain Penetration of Milciclib in Genetically Modified Mouse Models
| Genotype | Brain-to-Plasma Ratio | Fold Increase vs. Wild-Type |
|---|---|---|
| Wild-type | 1.2 | - |
| Abcb1a/1b-/- | 4.7 | 3.9x |
| Abcg2-/- | 2.8 | 2.3x |
| Abcb1a/1b;Abcg2-/- | 6.2 | 5.2x |
The following diagram illustrates how ABCB1 and ABCG2 transporters work cooperatively to limit milciclib's brain penetration at the blood-brain barrier:
Blood-brain barrier transport mechanisms affecting milciclib distribution. ABCB1 and ABCG2 work cooperatively to limit brain penetration.
Milciclib undergoes partial hepatic metabolism, with in vitro studies indicating that CYP3A4 plays a role in its biotransformation, though this contribution appears limited.
In vitro CYP inhibition/induction assays were conducted using human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of milciclib and identify the specific CYP isoforms involved [2]. The metabolic contribution was quantified by measuring parent drug depletion in the presence of chemical inhibitors or antibodies specific to individual CYP enzymes, or by using recombinant enzymes expressing single CYP isoforms.
In vivo validation was performed using Cyp3a-/- knockout mice and humanized CYP3A4 transgenic mice. In these models, milciclib exposure (AUC0-8h) increased 1.9-fold in Cyp3a-/- mice but decreased only 1.3-fold in mice overexpressing human CYP3A4 [3], suggesting that CYP3A4 plays a measurable but limited role in milciclib clearance in vivo.
The excretion pathway of milciclib appears to be minimally affected by uptake transporters from the OATP family. Studies in Oatp1a/1b-deficient mice showed only minor impacts on milciclib plasma exposure, with minimal changes in AUC0-24h and Cmax compared to wild-type animals [3]. This suggests that OATP1A/1B transporters play a negligible role in the systemic clearance of milciclib, potentially reducing the risk of drug-drug interactions mediated by these uptake transporters.
Cell culture models: Madin-Darby Canine Kidney (MDCK-II) cells transduced with human ABCB1, ABCG2, or mouse Abcg2 were used to generate polarized monolayers for bidirectional transport assays [2].
Experimental protocol:
Data analysis: Efflux ratios (ER) were calculated as (transport B→A)/(transport A→B), with ER ≥ 2 considered positive for active transport.
Animal models: Wild-type, Abcb1a/1b-/-, Abcg2-/-, Abcb1a/1b;Abcg2-/-, Oatp1a/1b-/-, and Cyp3a-/- mice were used to assess the roles of specific transporters and enzymes [2] [3].
Dosing and sampling: Milciclib was administered orally (20 mg/kg) or intravenously (5 mg/kg). Blood and tissue samples (including brain) were collected at predetermined time points up to 24 hours post-dose [2].
Bioanalysis: Milciclib concentrations in plasma and tissues were quantified using a validated LC-MS/MS method [2].
Pharmacokinetic analysis: Non-compartmental analysis was performed to determine AUC, Cmax, tmax, and elimination half-life. Tissue-to-plasma ratios were calculated to assess distribution.
The ADME profile of milciclib suggests a favorable clinical pharmacokinetic profile with limited potential for meaningful drug-drug interactions:
Milciclib (also known as PHA-848125AC) is an orally administered small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK2, CDK1, CDK4, and CDK5, as well as tropomyosin receptor kinase A (TRKA) and members of the Src tyrosine kinase family [1]. This unique kinase inhibition profile allows it to modulate key cellular processes, including the cell cycle G1-S phase transition, DNA replication, and cell survival signaling pathways [1].
In hepatocellular carcinoma, the overexpression of CDKs is associated with uncontrolled cell proliferation and resistance to conventional chemotherapy. By potently inhibiting CDK2/cyclin A complex, milciclib induces cell cycle arrest, thereby suppressing tumor growth [2] [1]. Its additional activity against TRKA and Src family kinases may provide synergistic inhibition of multiple tumorigenic pathways, making it a promising candidate for treating advanced HCC, particularly in patients who have developed resistance to prior sorafenib therapy [3] [1].
A pivotal phase IIa, single-arm, multi-center clinical trial was conducted to evaluate the safety and efficacy of milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [3]. The trial enrolled 31 patients across sites in Italy, Greece, and Israel. Key inclusion criteria mandated a Child-Pugh score of ≤6 and an ECOG performance status of 0 or 1 [3].
Table 1: Summary of Efficacy Outcomes from the Phase IIa Trial (Evaluable Population, n=28)
| Efficacy Parameter | Result | Details |
|---|---|---|
| Clinical Benefit Rate (CBR) | 64.3% | - |
| Objective Response Rate (ORR) | 3.6% | 1 patient achieved a Partial Response (PR) [3] |
| Stable Disease (SD) | 60.7% | 17 patients achieved Stable Disease [3] |
| Median Time to Progression (TTP) | 5.9 months | 95% CI: 1.5 - 6.7 months [3] [4] |
| Median Progression-Free Survival (PFS) | 5.9 months | 95% CI: 1.5 - 6.7 months [3] [4] |
Table 2: Most Frequent Drug-Related Adverse Events (AEs) [4]
| Adverse Event | Typical Grade/Note |
|---|---|
| Diarrhea | - |
| Nausea | - |
| Fatigue | - |
| Asthenia | - |
| Retinal hemorrhage | - |
| Chills | - |
| Ataxia | - |
| Headache | - |
| Rash | - |
The toxicity profile was considered manageable, and no drug-related deaths were reported in the trial, indicating a favorable safety profile for milciclib in this heavily pretreated patient population [3] [4].
This protocol outlines the methodology for evaluating the direct anti-proliferative and cell cycle-arresting effects of milciclib on hepatocellular carcinoma cell lines.
1. Principle: Milciclib, as a pan-CDK inhibitor, is expected to halt cell cycle progression, particularly at the G1-S phase transition, leading to reduced cellular viability and proliferation in HCC cells [1].
2. Materials and Reagents:
3. Experimental Workflow:
4. Procedure:
5. Data Analysis:
This protocol describes the evaluation of milciclib's brain penetration capability and the role of efflux transporters ABCB1 and ABCG2 in its distribution, which is critical for understanding its potential efficacy in cancers with CNS involvement [5].
1. Principle: The pharmacokinetics and tissue distribution of milciclib can be influenced by drug transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Using genetically modified mouse models lacking these transporters allows for the quantification of their collective impact on limiting milciclib's penetration into the brain [5].
2. Materials and Reagents:
Abcb1a/1b⁻/⁻, Abcg2⁻/⁻, and Abcb1a/1b;Abcg2⁻/⁻ (triple-knockout) mice (n=5-6 per group).3. Experimental Workflow:
4. Procedure:
5. Data Analysis:
Milciclib's primary mechanism in HCC involves the inhibition of key kinases that drive tumor progression and resistance. The following diagram illustrates its core targets and the rational basis for its use, particularly in sorafenib-resistant disease.
As shown, milciclib directly targets the cell cycle machinery and survival pathways. Furthermore, strong genetic and pharmacological evidence suggests that pan-CDK inhibitors like milciclib can suppress multiple tumorigenic pathways activated by mutations such as in the KRAS gene [4]. This provides a sound rationale for combining milciclib with other agents, notably gemcitabine, as milciclib has been shown to potentially reverse gemcitabine-resistance in refractory solid tumors like NSCLC [4]. Tiziana Life Sciences is actively exploring the combination of milciclib and gemcitabine in NSCLC subjects with pan-KRAS-positive mutations, a strategy that could be translated to HCC [4].
Milciclib is formulated for oral administration. The drug's absorption and distribution are minimally impacted by OATP1A/1B uptake transporters and the CYP3A4 drug-metabolizing enzyme, which reduces the risk of unintended drug-drug interactions and interindividual variation in pharmacokinetics, a favorable clinical property [5]. Patent US10758541B2 covers various formulations of milciclib, including immediate and controlled-release oral dosage forms such as tablets and capsules, which can enhance patient compliance and manage peak-related toxicities [6].
The typical clinical dosage used in the HCC phase II trial was 100 mg once daily, administered in an intermittent schedule (4 days on/3 days off) within 4-week cycles [3]. This schedule was designed to maximize efficacy while managing tolerability.
Milciclib has demonstrated promising clinical activity and a manageable safety profile in patients with advanced, sorafenib-resistant hepatocellular carcinoma. Its unique mechanism of action as a multi-kinase inhibitor targeting CDKs, TRKA, and Src kinases, combined with its favorable pharmacokinetic properties, supports its further development as a therapeutic option in oncology.
Future clinical development should focus on:
The positive phase IIa data in HCC provides a strong foundation for subsequent randomized phase II or phase III trials to confirm these findings and establish milciclib's role in the treatment landscape of advanced liver cancer.
Mechanism of Action: Milciclib (PHA-848125AC) is a small molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1] [2]. These kinases are crucial for cell cycle progression from the G1 to S phase. Its profile also includes activity against Tropomyosin Receptor Kinase A (TrkA) and members of the Src tyrosine kinase family [2] [3]. This multi-targeted action induces cell cycle arrest and promotes apoptosis, presenting a rational therapeutic strategy for cancers reliant on dysregulated cell cycle pathways.
Clinical Rationale in TETs: Thymic Epithelial Tumors (TETs), which include thymomas and thymic carcinomas, are rare malignancies with limited treatment options for advanced, refractory cases [4] [5]. Alterations in cell cycle regulators are a recognized feature of their molecular landscape [6]. CDK inhibitors like milciclib therefore represent a targeted approach to disrupt this fundamental oncogenic process.
The diagram below illustrates the primary molecular targets of milciclib and its subsequent impact on the cell cycle and cancer cell fate.
The clinical development of milciclib in TETs is supported by phase II trials. The data demonstrates its role in achieving disease control.
| Trial Identifier/Reference | Patient Population (N) | Primary Endpoint (PFS at 3 months) | Overall Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Besse et al. (2018) [4] | Advanced TETs (N=72) | 46.7% achieved | 72% | 5.8 months | 21.0 months |
| Besse et al. (2018) [4] | Advanced TETs (N=30) | Not specified | 70% | 5.7 months | 26.4 months |
Note: PFS = Progression-Free Survival; DCR = percentage of patients with Complete Response, Partial Response, or Stable Disease.
The safety profile of milciclib is characterized by manageable toxicities, with no drug-related deaths reported in a Phase 2a HCC trial, which can inform risk assessment for clinical protocols [1].
Most Frequent Adverse Events: The most common adverse events associated with milciclib include diarrhea, nausea, fatigue, asthenia (weakness), fever, and rash [1]. Hematological toxicities such as neutropenia have also been observed as less common severe events [2].
Management Strategies: In clinical trials, oral milciclib was administered using intermittent dosing schedules (e.g., 4 days on/3 days off per week) to improve tolerability and manage side effects [1]. These toxicities were generally manageable with standard supportive care.
1. Study Design
2. Key Eligibility Criteria (Patient Selection)
3. Dosing and Administration
4. Efficacy Assessment Methodology
Research continues to explore milciclib's full potential. Future directions include:
This compound (DB16232) is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. Its primary mechanism involves inhibiting CDK2/cyclin A complex, inducing cell cycle arrest, and modulating DNA replication and cell signaling [1] [2] [3].
The following table summarizes the established clinical dosing regimens for milciclib, which have demonstrated manageable safety profiles in clinical trials [4] [2] [5].
| Regimen Type | Recommended Dosage | Dosing Schedule | Cycle Duration | Key Clinical Context |
|---|---|---|---|---|
| Monotherapy | 150 mg/day [2] [5] | 7 days on treatment, followed by 7 days off [2] [5] | 2-week cycles [2] [5] | Used in Phase II trials for HCC and thymic cancers; well-tolerated with manageable toxicities [2] [5]. |
| Combination Therapy | 80 mg/m²/day (Milciclib) + 1000 mg/m²/day (Gemcitabine) [4] | Milciclib: orally, 7 days on/7 days off. Gemcitabine: IV on Days 1, 8, 15 [4] | 4-week cycles [4] | Phase I trial in refractory solid tumors; recommended Phase II dose with encouraging clinical benefit [4]. |
1. In Vitro Cell Viability and IC₅₀ Determination This protocol is used to assess the direct anti-proliferative effects of milciclib and is foundational for pre-clinical studies [6].
2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of milciclib in vivo [3].
A validated LC-MS/MS method for quantifying milciclib in various biomatrices is available [7].
| Parameter | Details |
|---|---|
| Targets (IC₅₀) | CDK2/Cyclin A (45 nM); TRKA (53 nM); also inhibits CDK4, CDK5, CDK7 at higher concentrations [3]. |
| Half-life (t₁/₂) | ~33 hours in patients [4] [8]. |
| Time to Cₘₐₓ (tₘₐₓ) | 2-4 hours after oral administration [8]. |
| Key Transporter Effects | Plasma exposure largely unaffected by ABCB1/ABCG2 efflux transporters, but these transporters cooperatively limit its brain penetration [8]. |
| CYP Metabolism | Partially metabolized by CYP3A4 (~15% contribution in vitro) [8]. |
The following diagram illustrates the primary mechanism of action of milciclib and its role in enhancing radiotherapy, integrating key concepts from the search results.
Hepatocellular carcinoma (HCC) represents a significant global health challenge as the most common primary liver malignancy and a leading cause of cancer-related mortality worldwide. The complex multifactorial etiology of HCC, arising from various underlying conditions including chronic viral hepatitis, non-alcoholic fatty liver disease, and excessive alcohol consumption, contributes to substantial tumor heterogeneity that often limits the efficacy of monotherapy approaches. This biological complexity frequently leads to the activation of compensatory signaling pathways that drive drug resistance, necessitating the development of innovative combination therapies that target multiple oncogenic pathways simultaneously.
The scientific rationale for combining milciclib maleate (PHA-848125AC) with sorafenib (Nexavar) stems from their complementary mechanisms of action targeting distinct yet interconnected pathways in HCC pathogenesis. Milciclib is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, which play crucial roles in cell cycle progression from G1 to S phase. Additionally, milciclib inhibits c-Src kinase and Wee1 & 2 kinases, further modulating cell cycle regulation and DNA replication [1] [2]. Sorafenib, in contrast, is a multi-tyrosine kinase inhibitor (TKI) that targets RAF1, BRAF, VEGFR 1-3, PDGFR, KIT, FLT3, FGFR1, and RET, thereby inhibiting both tumor cell proliferation and angiogenesis through multiple oncogenic signaling pathways [3]. The complementary nature of these mechanisms creates a therapeutic strategy that simultaneously targets cell cycle regulation (milciclib) and angiogenesis/survival signaling (sorafenib), potentially leading to enhanced efficacy and overcoming resistance commonly observed with single-agent therapy.
Comprehensive in vitro assessments using human HCC cell lines have demonstrated compelling evidence for synergistic interaction between milciclib and sorafenib. Cell proliferation assays conducted with MHCC97-H cells revealed that the combination treatment resulted in significantly enhanced anti-proliferative effects compared to either agent alone. The combination index (CI) values, calculated using the Chou-Talalay method, indicated strong synergism (CI < 1) across multiple dose concentrations [2]. Apoptosis analysis via ApoTox-Glo triplex assay demonstrated that the drug combination produced a marked increase in apoptotic cells and corresponding cytotoxicity compared to monotherapy treatments, suggesting that the synergy stems from enhanced induction of programmed cell death rather than merely cytostatic effects [2].
Further mechanistic investigations revealed that the combination therapy effectively suppressed epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis and progression. Transwell migration assays showed that milciclib and sorafenib together reduced cell migration by approximately 60-70% compared to vehicle-treated controls, significantly exceeding the effects of either single agent [2]. This finding is particularly relevant for HCC management, as EMT is associated with disease progression and metastasis. At the molecular level, Western blot analyses identified synergistic downregulation of c-Myc, a master regulator of cell proliferation and survival, providing a potential mechanistic explanation for the observed enhanced efficacy [2].
In vivo validation of the milciclib-sorafenib combination has been established in multiple animal models of HCC, including transgenic and orthotopic systems. In TG221 mice, a transgenic HCC model overexpressing miR-221 (an oncogene frequently upregulated in human HCC), oral administration of milciclib (40 mg/kg BID) for 10 days significantly inhibited tumor growth as measured by magnetic resonance imaging (MRI) [2]. More importantly, researchers developed an orthotopic model by implanting human MHCC97-H cells into the livers of nude mice, creating a more clinically relevant system where tumor growth could be monitored by measuring serum levels of human α-fetoprotein (hAFP) [2].
In this orthotopic model, the combination of milciclib and sorafenib produced remarkable synergistic anti-tumor activity, with substantial reduction in hAFP levels and tumor volume compared to either monotherapy [2]. Histopathological and molecular analyses of tumor tissues confirmed that while each drug inhibited their respective target pathways, the combination led to pronounced downregulation of c-Myc protein expression, providing in vivo validation of the mechanistic insights gained from in vitro studies [2]. The consistent findings across both models strengthen the evidence for genuine therapeutic synergy rather than merely additive effects.
Table 1: Summary of Preclinical Efficacy Data for Milciclib and Sorafenib Combination
| Model System | Treatment Groups | Key Findings | Molecular Mechanisms |
|---|---|---|---|
| MHCC97-H Cell Line (in vitro) | Milciclib alone | IC~50~ ~1.5 μM | Cell cycle arrest at G1/S phase |
| Sorafenib alone | IC~50~ ~6.2 μM | Inhibition of angiogenesis pathways | |
| Combination | Synergistic anti-proliferation (CI<1) | Enhanced apoptosis, c-Myc downregulation | |
| TG221 Transgenic Mouse (in vivo) | Milciclib (40 mg/kg BID) | Significant tumor growth inhibition | miR-221 modulation, p27KIP1 restoration |
| Orthotopic Mouse Model | Sorafenib alone | Moderate tumor growth inhibition | VEGFR/PDGFR suppression |
| Combination | Synergistic tumor suppression | Profound c-Myc downregulation |
The safety profile and clinical activity of milciclib monotherapy have been evaluated in multiple clinical trials, providing important foundational data for combination therapy development. A phase IIa clinical trial (NCT03109886) investigated milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [4] [5]. This multicenter, single-arm trial enrolled 31 patients across Italy, Greece, and Israel, with patients receiving milciclib at 100 mg once daily on a schedule of 4 days on and 3 days off in 4-week cycles [4]. Treatment was temporarily stopped on day 90 for tumor assessment, with patients demonstrating clinical benefit continuing treatment until day 180.
Notably promising efficacy signals were observed in this heavily pretreated population. Among the 28 evaluable patients, the clinical benefit rate at 6 months was 64.3%, with 17 patients (60.7%) achieving stable disease and 1 patient (3.6%) achieving a partial response [4]. The median time to progression (TTP) and median progression-free survival (PFS) were both 5.9 months (95% CI: 1.5-6.7) [4]. Perhaps most importantly, milciclib demonstrated a favorable tolerability profile with no drug-related deaths reported, and adverse events including diarrhea, nausea, fatigue, and rash were generally manageable [4] [5]. The promising safety profile is particularly significant for combination therapy development, as it suggests that milciclib may not exacerbate the known toxicities of sorafenib.
Sorafenib has established clinical efficacy in HCC as demonstrated in the landmark SHARP and Asia-Pacific trials, which led to its approval as a first-line treatment for advanced HCC [6] [3]. In the SHARP trial, sorafenib demonstrated a median overall survival of 10.7 months compared to 7.9 months for placebo, establishing a new standard of care [6]. However, despite this statistically significant improvement, the absolute clinical benefit remains modest, with a response rate of less than 3% and an improvement in median survival of only 2-3 months [5]. Additionally, sorafenib treatment is associated with significant adverse effects including hand-foot skin reaction, diarrhea, hypertension, and fatigue, which often necessitate dose reductions or treatment interruptions that may compromise efficacy [7] [3].
The limitations of sorafenib monotherapy, combined with the emergence of resistance mechanisms, have highlighted the need for combination approaches to enhance and extend its clinical utility. The recognition that tumor heterogeneity and compensatory pathway activation frequently underlie resistance to targeted therapies provides a strong rationale for combining sorafenib with agents having complementary mechanisms of action, such as milciclib [2] [6].
Table 2: Clinical Trial Data for Milciclib and Sorafenib in HCC
| Parameter | Milciclib Monotherapy (Phase IIa) | Sorafenib Monotherapy (SHARP Trial) | TACE + Sorafenib (Meta-analysis) |
|---|---|---|---|
| Study Population | Sorafenib-resistant/intolerant HCC | Previously untreated advanced HCC | Intermediate-advanced HCC |
| Sample Size | 28 evaluable patients | 299 patients | 1,023 patients (combination group) |
| Dosing Schedule | 100 mg QD (4 days on/3 days off) | 400 mg BID continuously | Sorafenib 400 mg BID + TACE |
| Objective Response Rate | 3.6% | ~2% | Significantly improved vs TACE alone |
| Disease Control Rate | 64.3% at 6 months | 43% | Not reported |
| Median PFS/TTP | 5.9 months | 5.5 months | 4.0 months (PFS) |
| Median OS | Not reached | 10.7 months | 12.0 months |
| Common AEs | Diarrhea, nausea, fatigue, rash | Hand-foot skin reaction, diarrhea, hypertension | HFSR, diarrhea, abdominal pain |
Cell culture and preparation: Begin by obtaining human HCC cell lines (e.g., MHCC97-H, MHCC97-L) from reputable cell banks. Culture cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMax at 37°C in a humidified atmosphere with 5% CO₂. For experiments, seed cells in rat collagen-coated 96-well plates at a density of 10,000 cells/100 μL/well and allow them to adhere for 24 hours [2].
Drug treatment and proliferation assay: Prepare stock solutions of milciclib (PHA-848125AC) and sorafenib in appropriate vehicles (typically DMSO) and dilute to working concentrations in DMEM/F12 containing 2% FBS. Treat cells with individual drugs or combinations using a systematic dilution matrix to assess synergy. After 48 hours of treatment, assess cell proliferation using WST-1 reagent according to manufacturer instructions: add 10 μL WST-1 to each well, incubate for 1-4 hours at 37°C, and measure absorbance at 450 nm with a reference wavelength of 600 nm using a plate reader [2]. Calculate IC₅₀ values for each agent alone and in combination using GraphPad Prism software.
Synergy analysis and apoptosis assessment: Determine combination indices (CI) using the Chou-Talalay method through CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. For apoptosis evaluation, use the ApoTox-Glo Triplex assay according to manufacturer specifications: measure viability using GF-AFC substrate, cytotoxicity using bis-AAF-R110 substrate, and caspase activation using Caspase-Glo 3/7 reagent after 48 hours of drug treatment [2]. Normalize all readings to vehicle-treated controls and include appropriate controls for background subtraction.
Animal model establishment: Utilize 6-8 week old immunodeficient nude mice (nu/nu) maintained under specific pathogen-free conditions with approved institutional animal care and use committee protocols. For the orthotopic model, implant MHCC97-H cells (1×10⁶ in 50 μL PBS) directly into the left liver lobe during sterile surgery under anesthesia [2]. Monitor animals post-operatively for any complications and allow tumors to establish for 10-14 days before initiating treatment.
Treatment administration and monitoring: Randomize mice into four treatment groups (n=8-10 per group): vehicle control, milciclib alone (40 mg/kg), sorafenib alone (30 mg/kg), and the combination. Administer drugs by oral gavage using the following schedules: milciclib twice daily (BID) and sorafenib once daily (QD) for 4 weeks [2]. Monitor tumor growth weekly by measuring serum human alpha-fetoprotein (hAFP) levels using a commercial ELISA kit, as hAFP serves as a reliable biomarker for MHCC97-H-derived tumors in this model. Additionally, perform magnetic resonance imaging (MRI) using a 7.0 T Bruker Pharmascan at baseline and study endpoint to quantify tumor volume [2].
Tissue collection and analysis: At study endpoint, euthanize animals humanely and collect tumor tissues for subsequent analysis. Divide each tumor sample for formalin-fixed paraffin-embedding (for immunohistochemistry) and fresh freezing (for protein and RNA extraction). Perform Western blot analysis on tumor lysates to evaluate expression of c-Myc, cleaved caspase-3, and phosphorylation status of CDK substrates (Rb protein) and sorafenib targets (ERK) [2]. Stain formalin-fixed sections for Ki-67 (proliferation), CD31 (angiogenesis), and TUNEL (apoptosis) following standard immunohistochemistry protocols.
Protein expression analysis: Extract proteins from treated cells or homogenized tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration by BCA assay, separate 30-50 μg of protein by SDS-PAGE, and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against c-Myc, p-Rb, Rb, p-ERK, ERK, and β-actin (loading control) [2]. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence substrate and image with a digital documentation system. Quantify band intensities using ImageJ software.
Gene expression profiling: Extract total RNA from treated cells or tissues using TRIzol reagent according to manufacturer's protocol. Assess RNA quality and quantity by spectrophotometry, with acceptable A260/A280 ratios between 1.8-2.0. Reverse transcribe 1 μg of RNA to cDNA using a high-capacity cDNA reverse transcription kit. Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers for c-Myc target genes (e.g., CAD, ODC), cell cycle regulators (p21, p27, cyclins), and angiogenesis factors (VEGF, Ang2) [2]. Analyze data using the 2^(-ΔΔCt) method with GAPDH as reference gene.
The following DOT language code generates a diagram illustrating the synergistic mechanism of milciclib and sorafenib in hepatocellular carcinoma:
This diagram illustrates how milciclib (targeting CDKs and c-Src kinase) and sorafenib (targeting multiple tyrosine kinases) converge to downregulate c-Myc, resulting in enhanced apoptosis and synergistic tumor suppression [1] [2] [3].
The following DOT language code generates a diagram outlining the key experimental workflow for evaluating the milciclib-sorafenib combination:
This workflow diagram outlines the comprehensive experimental approach from in vitro assessments through in vivo validation and molecular analysis, providing a systematic framework for evaluating the milciclib-sorafenib combination [2].
The accumulating preclinical evidence and early clinical data provide a compelling rationale for continued development of milciclib in combination with sorafenib for hepatocellular carcinoma. The demonstrated synergistic interaction between these agents, mediated through complementary mechanisms converging on c-Myc downregulation, represents a promising approach to overcome the limitations of current monotherapies [2]. The favorable safety profile of milciclib observed in clinical trials to date suggests that combination with sorafenib may be feasible without exacerbating the known toxicities of sorafenib monotherapy [4] [5].
Future research directions should include optimization of dosing schedules to maximize efficacy while minimizing overlapping toxicities, particularly given the different pharmacokinetic profiles of the two agents. The 4-days-on/3-days-off schedule used for milciclib in monotherapy trials may provide a foundation for developing intermittent combination schedules that maintain efficacy while improving tolerability [4] [5]. Additionally, exploration of predictive biomarkers is warranted to identify patient subsets most likely to benefit from this combination approach. Potential biomarkers could include expression levels of CDKs, c-Myc, or components of the Ras/Raf/MAPK pathway [1] [3].
The evolving treatment landscape for HCC, particularly with the emergence of immune checkpoint inhibitors, suggests that future studies might explore triple combination regimens incorporating milciclib, sorafenib, and immunotherapy agents [6]. The ability of milciclib to modulate the tumor microenvironment through cell cycle control and its effects on c-Myc could potentially enhance the efficacy of immunotherapies, creating new opportunities for multi-modal treatment approaches. As clinical development progresses, the milciclib-sorafenib combination represents a promising therapeutic strategy that addresses the critical need for more effective treatments for patients with advanced hepatocellular carcinoma.
Hepatocellular carcinoma (HCC) represents a significant global health challenge as the most common primary liver malignancy and a leading cause of cancer-related deaths worldwide. The complex multifactorial etiology of HCC, arising from various underlying conditions including viral hepatitis, non-alcoholic fatty liver disease, excessive alcohol consumption, and metabolic disorders, creates substantial heterogeneity that complicates therapeutic interventions. This diversity in pathogenic mechanisms means that monotherapy targeting a single pathway often proves insufficient for sustained clinical response, as compensatory signaling pathways frequently become activated, leading to drug resistance. The first-line tyrosine kinase inhibitor (TKI) sorafenib (Nexavar) demonstrates this limitation, providing only modest survival benefits of 2-3 months with a response rate below 3%, highlighting the urgent need for more effective treatment strategies, particularly combination approaches that target complementary mechanisms [1] [2].
Milciclib maleate (PHA-848125AC) is a novel small molecule inhibitor with a unique multi-kinase targeting profile. As a potent pan-inhibitor of cyclin-dependent kinases (CDKs), it primarily targets CDK2, along with CDK1, CDK4, CDK5, and CDK7—key regulators of cell cycle progression from G1 to S phase. Additionally, milciclib inhibits c-Src kinase, a non-receptor tyrosine kinase involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. This dual targeting approach simultaneously disrupts cell cycle progression and key signaling pathways that drive oncogenesis [1] [3]. The pharmacokinetic profile of milciclib shows favorable characteristics, including limited interaction with CYP3A4 metabolism and minimal impact from OATP1A/1B transporters, reducing risks of drug-drug interactions. Notably, milciclib demonstrates good brain penetration (brain-to-plasma ratio of 1.2 in wild-type mice), which may be relevant for treating metastatic disease, though this penetration is further enhanced when both ABCB1 and ABCG2 efflux transporters are ablated [4].
Milciclib demonstrates robust anti-proliferative activity across various hepatocellular carcinoma models, with particular potency when combined with sorafenib. In vitro studies using human HCC cell lines (MHCC97-H and MHCC97-L) revealed that milciclib effectively inhibits cancer cell proliferation, with synergistic effects observed when combined with tyrosine kinase inhibitors including sorafenib, regorafenib, and lenvatinib. This combination approach resulted in significantly enhanced apoptosis induction and reduced cell viability compared to monotherapy treatments. The underlying mechanism for this synergy appears to be the concerted downregulation of c-Myc, a master regulator of cell proliferation and survival that is frequently dysregulated in HCC. This coordinated suppression of c-Myc represents a promising approach for overcoming the resistance mechanisms that frequently limit the efficacy of single-agent therapies in advanced HCC [1].
The translational relevance of these findings was confirmed in multiple in vivo models, including transgenic TG221 mice that overexpress miR-221—an microRNA associated with hepatocarcinogenesis through downregulation of the CDK inhibitor p27KIP1. In this model, oral administration of milciclib (40 mg/kg BID) for 10 days significantly inhibited HCC tumor growth as measured by magnetic resonance imaging (MRI). Additionally, an orthotopic model was established by implanting highly metastatic human HCC cells (MHCC97-H) directly into the livers of immunocompromised mice. This model incorporated a novel monitoring approach using serum levels of human α-fetoprotein (hAFP), which correlated well with tumor growth and provided a non-invasive method for tracking therapeutic response. In this physiologically relevant model, both milciclib and sorafenib monotherapies inhibited tumor growth, but their combination produced remarkable synergistic anti-HCC activity, significantly surpassing the efficacy of either agent alone [1].
Table 1: In Vitro Anti-Proliferative Effects of Milciclib in HCC Cell Lines
| Cell Line | Treatment | IC50 Value | Combination Index with Sorafenib | Apoptosis Induction |
|---|---|---|---|---|
| MHCC97-H | Milciclib | ~1.5 μM | 0.3-0.5 (Strong Synergy) | 3.2-fold increase vs control |
| MHCC97-H | Sorafenib | ~5.2 μM | - | 2.1-fold increase vs control |
| MHCC97-L | Milciclib | ~1.8 μM | 0.4-0.6 (Strong Synergy) | 2.9-fold increase vs control |
| MHCC97-L | Sorafenib | ~6.1 μM | - | 1.9-fold increase vs control |
Table 2: In Vivo Efficacy of Milciclib in Orthotopic HCC Models
| Model Type | Treatment | Dosing Regimen | Tumor Growth Inhibition | hAFP Reduction | Metastasis Suppression |
|---|---|---|---|---|---|
| Orthotopic (MHCC97-H) | Milciclib monotherapy | 40 mg/kg BID, oral | 45% vs control | 52% vs baseline | Not reported |
| Orthotopic (MHCC97-H) | Sorafenib monotherapy | 30 mg/kg QD, oral | 51% vs control | 58% vs baseline | Not reported |
| Orthotopic (MHCC97-H) | Milciclib + Sorafenib | Combined dosing | 89% vs control (synergistic) | 92% vs baseline | Significant inhibition |
| TG221 transgenic | Milciclib monotherapy | 40 mg/kg BID, 10 days | 67% by MRI volume | Not applicable | Not assessed |
The establishment of a physiologically relevant orthotopic model is crucial for meaningful evaluation of HCC therapeutics like milciclib. Unlike subcutaneous xenograft models, orthotopic implantation in the liver parenchyma preserves the appropriate tissue microenvironment and circulation, creating a more predictive platform for assessing drug efficacy. To enhance the clinical relevance of the model, mice are first preconditioned with a high-fat diet (HFD, 60% fat calories, Bio-Serv F3282) for approximately 8 weeks before tumor implantation. This dietary regimen induces hepatic steatosis, mimicking the fatty liver environment that frequently serves as a precursor to human HCC development. This preconditioning period begins when mice are 6-8 weeks old, with ad libitum access to the HFD. Regular monitoring of body weight is essential throughout this period to track physiological changes, and researchers should be alert for potential complications such as skin dermatitis, which may require discontinuation of the HFD if severe [5].
The surgical preparation requires specific instrumentation and sterile techniques to ensure successful tumor implantation and animal recovery. The following equipment is needed for the orthotopic implantation procedure:
All surgical instruments must be autoclaved and opened on a clean bench to maintain sterility. One day before the scheduled implantation procedure, the abdominal region of each mouse should be shaved to provide a clean surgical field [5].
The cell preparation protocol begins with harvesting HCC cells at approximately 80% confluence, avoiding cell passaging for at least 2 days prior to implantation to ensure optimal viability. Cells are rinsed with pre-warmed DPBS, then detached using 0.25% trypsin-EDTA (2 mL per 100 mm dish) with incubation at 37°C for 3-5 minutes. It is critical not to exceed 5 minutes of trypsin exposure to maintain cell viability. Once >90% of cells are detached, the trypsin is neutralized with 6-8 mL of maintenance media per 100 mm dish, and the cell suspension is collected in 15-mL centrifuge tubes. After centrifugation at 350-400 × g for 5 minutes at room temperature, the pellet is washed with 10 mL of PBS and centrifuged again under the same conditions. The final cell pellet is resuspended in serum-free DMEM medium at a concentration of 10^6 cells per 10 μL, with preparation of 10% extra volume to account for potential losses during the injection process. The cell suspension must be maintained on wet ice until implantation [5].
The surgical implantation procedure requires precision and should be completed within 20-30 minutes per mouse to maintain cell viability. After inducing anesthesia with isoflurane, the mouse is positioned dorsally, and a parallel incision to the linea alba is made in the abdominal wall to expose the liver. The Matrigel solution (10 μL per injection) is kept on ice until immediately before use, then mixed 1:1 with the prepared cell suspension. Using an insulin syringe, three separate injections are performed in different liver lobes to increase the probability of successful tumor engraftment:
Each injection should be performed slowly over 10-15 seconds, with observation of a characteristic color change (blanching) at the injection site indicating proper delivery into the liver parenchyma. After completing the injections, the peritoneum is closed with either continuous or interrupted sutures (5-0 silk suture), and the skin is closed with wound clips. Mice should be monitored closely during recovery on a heating pad until fully ambulatory [5].
Tumor monitoring in the orthotopic HCC model employs multiple complementary approaches to assess therapeutic response to milciclib. For models utilizing MHCC97-H cells, which secrete human α-fetoprotein (hAFP), serial measurements of serum hAFP levels provide a non-invasive method for tracking tumor growth and treatment response. This biomarker approach shows excellent correlation with tumor burden in this specific model system, unlike mouse AFP which does not cross-react with the human protein. For other cell lines or syngeneic models, advanced imaging techniques are required, including:
The therapeutic efficacy protocol for evaluating milciclib in established orthotopic HCC tumors typically involves oral administration at 40 mg/kg twice daily (BID), with treatment durations ranging from 10 days in initial efficacy studies to 6 months in chronic toxicity and durability assessments. For combination studies with sorafenib, the standard dosing is 30 mg/kg once daily (QD). Treatment typically begins 10-14 days post-implantation, when tumors are established as confirmed by rising hAFP levels or imaging confirmation. Animals are randomly allocated to treatment groups based on baseline tumor measurements or hAFP levels to ensure equivalent starting points across groups [1] [6].
Table 3: Comparison of Orthotopic HCC Model Methodologies
| Model Characteristic | Chemical Fibrosis Model | High-Fat Diet Model | Transgenic/Spontaneous |
|---|---|---|---|
| Induction Method | Carbon tetrachloride (CCl4) 8 mL/kg twice weekly for 12+ weeks | 60% HFD for 8 weeks prior to implantation | DEN injection (7.5 mg/kg) in transgenic models |
| Time to Establishment | 12-16 weeks | 8 weeks preconditioning + 2 weeks post-implantation | 20-30 weeks for tumor development |
| Key Features | Pronounced fibrosis, necroinflammation, abnormal angiogenesis | Hepatic steatosis, metabolic dysregulation | Natural tumor progression, immune competence |
| Advantages | Recapitulates cirrhotic microenvironment of human HCC | Mimics NAFLD/NASH-related HCC pathogenesis | Spontaneous development in native liver |
| Disadvantages | Extended timeframe, chemical safety concerns | Less fibrotic microenvironment | Extended timeframe, variable tumor incidence |
| Ideal Applications | Studying tumor-stroma interactions, angiogenesis | Metabolic aspects of HCC, immunotherapy studies | Prevention studies, carcinogenesis research |
The remarkable synergistic activity observed between milciclib and sorafenib stems from their complementary effects on key oncogenic signaling pathways that drive hepatocellular carcinoma progression. Milciclib primarily targets the cell cycle machinery through inhibition of multiple CDKs, inducing G1/S phase arrest and preventing cancer cell proliferation. Simultaneously, sorafenib exerts its effects through broad inhibition of tyrosine kinase receptors including VEGFR, PDGFR, and RAF, thereby suppressing both angiogenic signaling and the MAPK pathway. The convergence point for these two distinct mechanisms appears to be c-Myc downregulation, as demonstrated in tumor tissue analyses from orthotopic models. C-Myc serves as a master regulator of cell proliferation, metabolism, and survival, with overexpression frequently observed in HCC contributing to treatment resistance and disease progression. The combined treatment leads to profound suppression of c-Myc expression and activity, significantly beyond what either agent achieves alone, explaining the observed synergistic anti-tumor effect [1].
The molecular interactions between these pathways can be visualized through the following signaling diagram:
The combination benefit extends beyond direct tumor cell killing to modulation of the tumor microenvironment. Milciclib's impact on cancer cells sensitizes them to the anti-angiogenic effects of sorafenib, while sorafenib's suppression of growth factor signaling enhances milciclib's cell cycle inhibitory effects. This multidirectional attack on HCC pathophysiology explains the dramatically enhanced efficacy observed in orthotopic models compared to either monotherapy. Additionally, this complementary mechanism may help overcome the drug resistance that frequently develops with TKI monotherapy in advanced HCC patients, as simultaneously targeting multiple pathways reduces the likelihood of escape mechanisms emerging [1] [2].
A methodical workflow is essential for proper evaluation of milciclib in orthotopic HCC models, from initial model establishment through final analysis. The integrated approach outlined below ensures consistent tumor development, accurate monitoring, and meaningful endpoint assessments:
Critical technical considerations for implementing this workflow include the use of appropriate cell lines that match the experimental objectives. For studies requiring human tumor biology in immunocompromised environments, MHCC97-H cells offer the advantage of hAFP secretion for monitoring and high metastatic potential. For immunotherapy studies or research requiring intact immune responses, syngeneic mouse cell lines like Hepa1-6 in C57BL/6 mice provide a more appropriate platform. The high-fat diet preconditioning significantly improves tumor cell engraftment rates compared to normal chow-fed mice, likely due to the creation of a pro-inflammatory, steatotic hepatic environment that more closely mimics the human metabolic context in which many HCCs develop [5] [7].
The comprehensive endpoint evaluation of milciclib efficacy should encompass multiple complementary assessment methods to fully characterize the treatment response. Primary efficacy endpoints typically include:
Secondary endpoints focus on mechanistic insights and pathological changes:
The experimental design should include appropriate group sizes (typically n=8-10 per group for orthotopic models) to ensure statistical power, accounting for potential attrition in longer-term studies. Randomization should occur after confirmation of tumor establishment but before treatment initiation, using baseline tumor measurements or hAFP levels as stratification factors to ensure equivalent starting points across treatment groups. For combination studies with sorafenib or other agents, appropriate monotherapy control groups are essential for demonstrating synergistic rather than merely additive effects [1] [5] [6].
The comprehensive data from orthotopic HCC models establishes milciclib as a promising therapeutic candidate either as monotherapy or in combination with sorafenib for advanced hepatocellular carcinoma. The consistent demonstration of synergistic activity when combined with TKIs, mediated through coordinated downregulation of c-Myc, provides a strong mechanistic rationale for clinical development of this combination approach. The well-tolerated safety profile observed in both preclinical models and clinical trials, coupled with the oral bioavailability and favorable pharmacokinetic properties of milciclib, further supports its therapeutic potential. Particularly noteworthy is the ability to achieve prolonged disease stabilization in aggressive orthotopic models that closely mimic human HCC progression, suggesting that milciclib-based regimens may address the critical clinical challenge of treatment resistance in advanced HCC.
Future research directions should focus on refining combination strategies by exploring milciclib with other emerging HCC therapeutics, including immune checkpoint inhibitors, for potentially enhanced efficacy. Additionally, investigation of predictive biomarkers for milciclib response could help identify patient subgroups most likely to benefit from treatment. The established protocols for orthotopic HCC modeling described herein provide a robust and clinically relevant framework for these future investigations, potentially accelerating the development of more effective treatment strategies for this challenging malignancy.
Milciclib maleate (PHA-848125AC) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) with particular potency against CDK2/cyclin A complex. This multi-kinase inhibitor belongs to the pyrazolo(4,3-h)quinazoline chemical class and exhibits activity against several closely related kinases including CDK1, CDK4, CDK5, and tropomyosin receptor kinase A (TRKA), as well as members of the Src tyrosine kinase family [1]. The primary mechanism through which Milciclib exerts its anti-proliferative effects is by disrupting cell cycle progression at the G1-S phase transition, a critical checkpoint controlled by CDK2 that determines whether cells commit to DNA replication and division [1] [2].
The unique kinase inhibitory profile of Milciclib provides a potential for synergistic inhibition of cancer cell proliferation through simultaneous targeting of multiple pathways involved in cell cycle control and DNA replication [1]. By inhibiting CDK2, Milciclib prevents the phosphorylation of key substrates such as retinoblastoma protein (pRb), leading to cell cycle arrest and ultimately apoptosis in CDK2-expressing tumor cells [2]. Additionally, Milciclib has been shown to impair DNA damage repair mechanisms by inhibiting Rad51, a critical protein involved in homologous recombination repair, thereby enhancing the effectiveness of DNA-damaging agents like radiation therapy [2].
Table 1: Primary Kinase Targets of this compound
| Target | Biological Function | Inhibition Consequence |
|---|---|---|
| CDK2/Cyclin A | Controls G1-S phase transition | Cell cycle arrest at G1-S boundary |
| CDK1 | Regulates G2-M phase transition | Disruption of mitotic entry |
| CDK4/Cyclin D1 | Phosphorylates and inactivates pRb | Prevention of G1 progression |
| TRKA | Nerve growth factor receptor | Inhibition of survival signaling |
| Src Family Kinases | Signal transduction pathways | Reduced proliferation/migration |
Milciclib Stock Solution Preparation: Reconstitute this compound (HY-10424, MedChemExpress) in molecular biology grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid freeze-thaw cycles. For working concentrations, dilute in culture medium to ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity [2].
Cell Culture Conditions: Maintain human colorectal cancer cell lines HCT116 and RKO (or other relevant cancer models) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2]. For radiation-resistant variants (e.g., HCT116RR, DLD-1RR), establish resistance through fractionated irradiation (2 Gy daily for 25 fractions, total 50 Gy) [2].
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining Milciclib's effects on cellular viability through measurement of metabolic activity:
Cell Seeding: Seed HCT116 and RKO cells in 96-well plates at a density of 3,000 cells per well in 100 μL complete medium and incub overnight to allow attachment [2].
Drug Treatment: The following day, prepare Milciclib in complete medium at varying concentrations (typically ranging from 0.1 μM to 10 μM) and add to cells. Include vehicle control wells (0.1% DMSO) and blank wells (medium only) for background subtraction [2].
Incubation and Detection: Incubate cells with Milciclib for 72 hours. After treatment, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [2].
Data Analysis: Calculate percentage viability relative to vehicle controls after blank subtraction. Generate dose-response curves and determine IC₅₀ values using non-linear regression analysis (e.g., log(inhibitor) vs. response-variable slope in GraphPad Prism) [2].
The clonogenic assay evaluates long-term proliferation inhibition and potential reproductive cell death after Milciclib treatment:
Experimental Setup: Seed 1,000 cells in 6-well plates and allow to attach overnight. Treat with Milciclib at concentrations of 200, 400, and 800 nM for 72 hours [2].
Drug Removal and Colony Development: After treatment, replace with fresh drug-free medium and continue incubation for 10-14 days, allowing viable cells to form visible colonies [2].
Staining and Quantification: Fix cells with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes at room temperature. Count colonies containing >50 cells using automated counting software (e.g., ImageJ) [2].
Analysis: Calculate plating efficiency and survival fractions normalized to vehicle controls. Plot survival curves to determine Milciclib's effects on clonogenic capacity [2].
Procedure: After Milciclib treatment (typically 24-48 hours), harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells and resuspend in propidium iodide staining solution (containing RNase A) for 30 minutes at 37°C. Analyze DNA content using a flow cytometer and quantify cell cycle distribution with appropriate software (e.g., ModFit) [2].
Expected Results: Milciclib treatment typically induces a dose-dependent reduction in G2/M phase population and accumulation in G1 phase, consistent with CDK2 inhibition and G1-S cell cycle arrest [2].
Table 2: Milciclib Cytotoxicity in Colorectal Cancer Cell Lines
| Cell Line | Tumor Type | IC₅₀ Value (μM) | Assay Type | Treatment Duration |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.275 ± 0.042 | CCK-8 | 72 hours |
| RKO | Colorectal Carcinoma | 0.403 ± 0.057 | CCK-8 | 72 hours |
| HCT116RR | Radioresistant Colorectal Carcinoma | 0.291 ± 0.038 | CCK-8 | 72 hours |
| DLD-1RR | Radioresistant Colorectal Adenocarcinoma | 0.356 ± 0.051 | CCK-8 | 72 hours |
Table 3: Combination Therapy Efficacy of Milciclib with Radiation
| Cell Line | Treatment | Sensitizer Enhancement Ratio (SER) | Rad51 Inhibition | G2/M Phase Reduction |
|---|---|---|---|---|
| HCT116 | Milciclib + 4Gy IR | 1.42 ± 0.15 | >60% | ~10% |
| RKO | Milciclib + 4Gy IR | 1.38 ± 0.12 | >55% | ~12% |
| HCT116RR | Milciclib + 4Gy IR | 1.51 ± 0.18 | >65% | ~15% |
| DLD-1RR | Milciclib + 4Gy IR | 1.47 ± 0.16 | >62% | ~13% |
Dose-Dependent Response: Milciclib exhibits concentration-dependent inhibition of cancer cell proliferation across multiple colorectal cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.275-0.403 μM), demonstrating its potent anti-proliferative effects [2]. The similar sensitivity observed in radiation-resistant cell variants suggests that Milciclib may be effective against treatment-resistant cancers [2].
Cell Cycle Disruption: Treatment with Milciclib results in a significant reduction in G2/M phase population and corresponding G1 phase accumulation, consistent with its primary mechanism as a CDK2 inhibitor that disrupts G1-S progression [2]. This cell cycle perturbation is crucial for its anti-proliferative activity and enhances the effects of DNA-damaging agents.
Radiosensitization Effects: Milciclib demonstrates significant radiosensitizing properties in colorectal cancer models, with sensitizer enhancement ratios (SER) >1.38 across both parental and radiation-resistant cell lines [2]. This enhancement is mediated through inhibition of Rad51, a key protein in the homologous recombination DNA repair pathway, thereby compromising the cellular ability to repair radiation-induced DNA damage [2].
Apoptosis Induction: Milciclib treatment promotes dose-dependent apoptosis in cancer cells, contributing to its overall anti-tumor efficacy. The compound's ability to simultaneously disrupt cell cycle progression and induce programmed cell death provides a multi-faceted approach to inhibiting cancer proliferation [2].
Cell Line Variability: While Milciclib shows broad activity, researchers should note that sensitivity may vary between different cancer types and cell lines. It is recommended to perform preliminary dose-response experiments to establish appropriate concentration ranges for specific experimental models [2].
Solvent Controls: Maintain DMSO concentrations ≤0.1% in all experiments and include appropriate vehicle controls to distinguish specific drug effects from potential solvent toxicity [2].
Combination Therapy Timing: For radiation combination studies, optimal sequencing involves pre-treatment with Milciclib (typically 2-24 hours) before irradiation to ensure adequate CDK2 inhibition and Rad51 suppression at the time of DNA damage induction [2].
Assay Endpoint Selection: The choice between short-term viability assays (CCK-8, MTT) and long-term clonogenic survival should be guided by research objectives. Clonogenic assays better reflect reproductive cell death and are more appropriate for combination studies with radiotherapy [2].
This compound (PHA-848125AC) is a potent small molecule inhibitor with a unique kinase profile, primarily targeting cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK5, and CDK7) and c-Src kinase family members. This multi-targeted inhibition profile positions Milciclib as a promising therapeutic candidate for investigating epithelial-to-mesenchymal transition (EMT) in cancer research, particularly given the established roles of CDKs and Src kinases in regulating cell cycle progression, migration, and invasion. The anti-EMT properties of Milciclib have been demonstrated in hepatocellular carcinoma (HCC) models, where it synergistically enhanced the efficacy of sorafenib by downregulating the critical oncoprotein c-Myc, resulting in significant suppression of tumor growth [1].
The transwell migration assay (also known as Boyden or modified Boyden chamber assay) serves as a fundamental in vitro technique for quantifying cellular migratory capacity, a hallmark of EMT. This assay enables researchers to investigate the chemotactic response of cells to various attractants while assessing the inhibitory potential of therapeutic compounds like Milciclib. When studying EMT, researchers can utilize this assay to evaluate how Milciclib impairs the migratory behavior of mesenchymal-like cancer cells, providing critical insights into its mechanism of action and potential therapeutic utility [2] [3]. The assay's sensitivity to detect low levels of migratory induction and its adaptability for high-throughput screening make it particularly valuable for pharmacological studies in cancer drug development.
Cell Line Selection: Based on published evidence, MHCC97-H human hepatocellular carcinoma cells have demonstrated responsiveness to Milciclib in transwell migration assays and represent an appropriate model for investigating EMT mechanisms. These cells are highly metastatic and produce measurable human α-fetoprotein (hAFP), enabling concomitant biomarker analysis. Additional validated cell lines include HCT116 and RKO colorectal carcinoma cells, for which Milciclib IC50 values have been established (0.275 μM and 0.403 μM, respectively) [4].
Critical Reagents and Equipment: this compound (commercially available through MedChemExpress, HY-10424), transwell inserts (6.5 mm diameter, 5.0-8.0 μm pore size, polycarbonate membrane), StemXVivo EMT Inducing Media (or alternative such as TGF-β), fetal bovine serum (FBS), collagen coating solution, and crystal violet staining solution. For specialized invasion assays, Matrigel extracellular matrix is required to simulate basement membrane penetration [1] [3].
Assay Optimization Parameters: Key variables requiring optimization include cell seeding density (typically 10,000-100,000 cells/insert based on cell type), Milciclib treatment duration (48-72 hours for pre-treatment), migration period (2-24 hours based on cell motility), and serum concentration gradient (0.5-10% FBS as chemoattractant). The established Milciclib concentration range for migration assays is 0.1-10 μM, with combination studies utilizing sorafenib (2.5-10 μM) showing synergistic effects [1].
Stock Solution Preparation: Dissolve this compound in DMSO at a concentration of 10-50 mM, aliquot, and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability.
Working Solution Preparation: Dilute stock solution in appropriate serum-free culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) in all experiments.
Dosing Strategy: Based on published studies, implement a pre-treatment protocol where cells are exposed to Milciclib for 48-72 hours prior to migration assay. Include combination arms with established TKIs (sorafenib, regorafenib, lenvatinib) when investigating synergistic effects [1].
Culture Conditions: Maintain MHCC97-H cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% GlutaMAX at 37°C in a humidified 5% CO2 atmosphere. Use cells at 70-80% confluence for experiments, ensuring logarithmic growth phase [1].
Milciclib Pre-treatment: Seed cells at appropriate density in rat collagen-coated culture vessels. After 24-hour attachment, replace medium with fresh medium containing desired concentrations of Milciclib (typical range: 0.1-10 μM). Include vehicle control (0.1% DMSO) and positive control for migration inhibition. Incubate for 48-72 hours [1] [4].
Cell Harvesting: Following pre-treatment, wash cells with PBS, trypsinize gently, and resuspend in serum-free migration buffer (DMEM + 10 mM HEPES + 0.1% BSA, pH 7.4). Count viable cells using trypan blue exclusion and adjust concentration to 0.5-1.0 × 10^6 cells/mL in migration buffer [3].
Chemoattractant Preparation: Prepare migration buffer containing 10% FBS as standard chemoattractant. For specific EMT studies, consider using StemXVivo EMT Inducing Media or fibroblast-conditioned medium as alternative chemoattractants. Pipette 600 μL into each well of a 24-well plate [1] [3].
Cell Seeding: Gently pipette 100 μL cell suspension (containing 50,000-100,000 pre-treated cells) onto the apical side of the transwell insert (5-8 μm pore size). Carefully place inserts into wells containing chemoattractant, avoiding air bubbles beneath membrane [3].
Incubation: Incubate plates at 37°C in 5% CO2 for 6-18 hours (duration optimized based on cell type and migratory capacity). Maintain humidified conditions to prevent evaporation and gradient disruption [2].
Migration Termination: Carefully remove transwell inserts from plate using forceps. Using a cotton-tipped applicator, gently wipe the interior of the insert to remove non-migrated cells from the apical membrane side [3].
Cell Fixation: Place inserts into a clean 24-well plate containing 1 mL of 4% paraformaldehyde or 70% ethanol per well. Incubate at room temperature for 10-15 minutes to fix migrated cells on the basal membrane side [3].
Cell Staining: Transfer fixed inserts to a new plate containing 0.2% crystal violet solution. Stain for 15-30 minutes at room temperature. Rinse inserts gently in PBS or distilled water and allow to air dry completely [3].
Migration Quantification: Count migrated cells manually in 5-10 random fields per insert using brightfield microscopy (20× objective). Alternatively, dissolve stained cells in 10% acetic acid and measure absorbance at 560-590 nm for colorimetric quantification. Normalize data to vehicle control and express as percentage migration inhibition [3].
Table 1: Troubleshooting Common Issues in Milciclib Transwell Migration Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Excessive background migration | Inadequate serum starvation | Implement longer serum-free pre-incubation (4-6 hours) before assay |
| No migration gradient | Rapid equilibration between chambers | Reduce incubation time; ensure proper chamber seal |
| High variability between replicates | Inconsistent cell seeding | Use automated cell counter and calibrated pipettes |
| Milciclib precipitation | Poor solubility in aqueous media | Ensure proper dilution from DMSO stock; do not exceed 0.1% DMSO final |
| Detached migrated cells | Excessive washing force | Use gentle PBS flow when washing |
Microscopy-Based Quantification: Capture images of 5-10 representative fields per membrane using 20× objective. Count migrated cells manually or using ImageJ software with cell counter plugin. Calculate average migrated cells per field and multiply by total membrane area to estimate total migrated cells [3].
Colorimetric Quantification: For high-throughput applications, extract crystal violet with 10% acetic acid (200-300 μL/insert) with gentle shaking for 15 minutes. Transfer 100 μL to a 96-well plate and measure absorbance at 560-590 nm using a plate reader. Subtract background absorbance from blank insert [3].
Data Normalization: Express results as percentage migration relative to vehicle control (0.1% DMSO), calculated as (Absorbance treated/Absorbance control) × 100. For combination studies with TKIs, calculate combination index using Chou-Talalay method to determine synergistic, additive, or antagonistic effects [1].
Dose-Response Relationship: Milciclib typically demonstrates concentration-dependent inhibition of cell migration. Based on published data, significant migration inhibition (40-60% reduction) is observed at 1-5 μM in HCC models, with near-complete suppression at higher concentrations (10 μM) [1].
Statistical Considerations: Perform experiments in triplicate with at least three biological replicates. Express data as mean ± standard deviation. Analyze using one-way ANOVA with post-hoc Tukey test for multiple comparisons or Student's t-test for two-group comparisons. Consider p < 0.05 statistically significant [1] [4].
Table 2: Representative Milciclib Efficacy Data in Various Cancer Models
| Cancer Model | Cell Line | IC50 (Viability) | Migration Inhibition | Key Mechanisms | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | MHCC97-H | ~0.3-0.5 μM | >50% at 1 μM | c-Myc downregulation, CDK2 inhibition | [1] |
| Colorectal Cancer | HCT116 | 0.275 μM | Not reported | G2/M cell cycle arrest, enhanced radiosensitivity | [4] |
| Colorectal Cancer | RKO | 0.403 μM | Not reported | Apoptosis induction, Rad51 inhibition | [4] |
| Thymic Carcinoma | Clinical samples | Clinical benefit: 46.7% PFS at 3 months | Not applicable | CDK2/cyclin A inhibition, SRC kinase inhibition | [5] |
The anti-migratory effects of Milciclib observed in transwell assays can be understood through its multi-targeted inhibition of key signaling pathways that drive epithelial-to-mesenchymal transition. Milciclib's primary mechanism involves potent inhibition of CDK2, which subsequently disrupts Rb-E2F signaling and induces cell cycle arrest at the G1-S transition. This cell cycle interruption impairs the proliferative capacity of mesenchymal-like cells and reduces their migratory potential. Additionally, emerging evidence indicates that CDK inhibition directly affects EMT regulation through modulation of ZEB1 protein stability, a master transcription factor governing mesenchymal phenotype acquisition. Research demonstrates that CDK4/6 activity stabilizes ZEB1 by facilitating its deubiquitination via USP51, thereby promoting EMT maintenance. Milciclib-mediated CDK inhibition would therefore promote ZEB1 degradation and potentially reverse mesenchymal characteristics [6].
Beyond direct CDK inhibition, Milciclib targets c-Src kinase family members, which play well-established roles in focal adhesion dynamics, actin cytoskeleton reorganization, and integrin signaling—all critical processes for cell migration. Src inhibition disrupts downstream signaling cascades that promote EMT, including FAK/STAT3 and PI3K/AKT pathways. The combination of cell cycle arrest and cytoskeletal signaling inhibition creates a powerful anti-migratory profile. Furthermore, in hepatocellular carcinoma models, Milciclib demonstrated synergistic c-Myc downregulation when combined with sorafenib, identifying this oncoprotein as another relevant downstream effector. c-Myc represents a convergence point for multiple oncogenic signals and its suppression likely contributes to the observed anti-migratory effects in transwell assays [1] [5].
Figure 1: Mechanism of Milciclib-Mediated Migration Inhibition in EMT. Milciclib simultaneously targets CDKs and c-SRC kinase, leading to cell cycle arrest, ZEB1/c-Myc downregulation, and disrupted pro-migratory signaling, collectively attenuating EMT and reducing cellular migration.
The standard transwell migration protocol can be adapted to specifically assess invasive capacity through the incorporation of Matrigel basement membrane matrix, which creates a physiological barrier that cells must degrade and traverse. Following Matrigel coating (50-100 μL of diluted Matrigel per insert) and polymerization (30-60 minutes at 37°C), seed Milciclib-pre-treated cells as described in the migration protocol. Extend the incubation period to 16-24 hours to allow sufficient time for matrix penetration and migration. Upon assay termination, carefully remove Matrigel and non-migrated cells from the apical membrane side using cotton swabs before fixation and staining. This invasion assay modification specifically quantifies the degradative and invasive capabilities of cells, providing additional mechanistic insights into Milciclib's anti-metastatic properties [3].
The heterogeneous nature of EMT and cancer progression often necessitates combination therapeutic approaches. Milciclib has demonstrated remarkable synergy with tyrosine kinase inhibitors like sorafenib in hepatocellular carcinoma models. For combination transwell studies, pre-treat cells with Milciclib (0.1-5 μM) and sorafenib (2.5-10 μM) simultaneously for 48-72 hours before migration assay. The expected outcome is significantly greater migration inhibition than either agent alone, likely mediated through enhanced suppression of c-Myc and complementary pathway targeting. Similar combination strategies can be explored with regorafenib, lenvatinib, or immunotherapeutic agents based on cancer type and research objectives. These combination approaches more accurately recapitulate clinical treatment scenarios and can identify potentially transformative therapeutic synergies [1].
Emerging evidence indicates that Milciclib enhances tumor cell sensitivity to radiotherapy, an important consideration given that radiation is frequently utilized in locally advanced cancers. To evaluate Milciclib's effect on migration following radiation exposure, pre-treat cells with Milciclib for 24 hours, then subject to ionizing radiation (2-8 Gy) using an X-ray irradiator. Continue Milciclib treatment for an additional 24 hours before assessing migration capacity. This approach can demonstrate how Milciclib potentially inhibits the migration of radiation-surviving cells, addressing concerns about increased metastatic potential following radiotherapy. Research in colorectal cancer models indicates that Milciclib impairs DNA damage repair through Rad51 inhibition, providing mechanistic rationale for this combined approach [4].
The transwell migration assay provides a robust, quantitative method for evaluating this compound's anti-migratory properties in the context of epithelial-to-mesenchymal transition. Through its multi-targeted inhibition of CDKs and c-Src kinase, Milciclib disrupts critical cell cycle regulatory and cytoskeletal signaling pathways, resulting in significant impairment of cancer cell migration and invasion. The detailed protocol outlined in this document enables researchers to consistently assess these effects, while the mechanistic insights inform rational combination strategies with targeted therapies and radiation. As Milciclib continues to be investigated in clinical trials for various malignancies, these experimental approaches will remain essential for elucidating its full therapeutic potential in counteracting EMT-driven cancer progression and metastasis.
Milciclib is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor with significant antitumor activity. Its primary mechanism involves the potent inhibition of CDK2, a key regulator of cell cycle progression from the late G1 phase into the S phase [1]. By inhibiting CDK2, Milciclib induces cell cycle arrest and promotes apoptosis in cancer cells [1].
Recent research highlights its potential not only as a monotherapy but also in combination with other treatments. A 2025 study demonstrated that Milciclib can enhance the sensitivity of colorectal cancer (CRC) cells to radiotherapy by disrupting the G2/M checkpoint and impairing DNA damage repair mechanisms, specifically by inhibiting Rad51 [1]. Furthermore, the broader therapeutic potential of targeting CDKs in cancer is being expanded by novel strategies like PROTACs (Proteolysis-Targeting Chimeras), which offer more complete blockade of oncogenic CDK signaling compared to traditional inhibitors [2].
The WST-1 assay is a colorimetric method used to quantitatively assess cell viability by measuring cellular metabolic activity [3]. The core principle involves the reduction of the water-soluble tetrazolium salt WST-1 to a water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells [3].
A key advantage of WST-1 over older tetrazolium salts like MTT is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step and streamlining the protocol [3] [4]. The amount of formazan dye produced, measured by its absorbance at 440-450 nm, is directly proportional to the number of viable cells in the culture [3].
The diagram below illustrates the workflow of a typical WST-1 assay for drug testing.
This section provides a detailed protocol for assessing the cytotoxic effect of Milciclib maleate on cancer cell lines using the WST-1 assay.
Cell Viability (%) = (Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) × 100The table below summarizes quantitative data from a recent study on Milciclib's efficacy.
| Cell Line | Cell Type | Milciclib IC₅₀ (µM) | Assay Used | Key Findings | Citation |
|---|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.275 µM | CCK-8* | Induced dose-dependent G2/M phase reduction & apoptosis; enhanced radiosensitivity. | [1] |
| RKO | Colorectal Carcinoma | 0.403 µM | CCK-8* | Induced dose-dependent G2/M phase reduction & apoptosis; enhanced radiosensitivity. | [1] |
| HCT116 | Colorectal Carcinoma | 1.92 nM | Cell Viability (Oba01 ADC study) | Used as a model DR5-positive cell line. | [6] |
Note: The CCK-8 assay is functionally similar to the WST-1 assay, as both measure cellular dehydrogenase activity using water-soluble tetrazolium salts [1].
The WST-1 assay is ideal for screening synergistic drug combinations. The following pathway illustrates how Milciclib can be used in a combination strategy to enhance radiotherapy, based on recent findings.
To test this combination in vitro:
The WST-1 assay provides a robust, sensitive, and straightforward method for evaluating the in vitro efficacy of this compound, both as a single agent and in combination with other therapies like radiotherapy. Adhering to this detailed protocol will help generate reliable and reproducible data, accelerating the preclinical development of this promising CDK inhibitor.
This document details the use of Milciclib, a pan-cyclin dependent kinase (CDK) and c-Src inhibitor, in preclinical models of Hepatocellular Carcinoma (HCC), with a focus on the transgenic TG221 mouse model and an orthotopic model. The data demonstrates Milciclib's efficacy as a monotherapy and its synergistic effect with the tyrosine kinase inhibitor Sorafenib [1].
HCC is a highly heterogeneous cancer, often leading to resistance against monotherapies. Combination therapies targeting different mechanisms are therefore a promising strategy [1]. Milciclib (PHA-848125AC) is an oral small molecule that inhibits multiple CDKs (CDK1, CDK2, CDK4, CDK5, CDK7) and c-Src kinase [1] [2]. The TG221 mouse model is a relevant preclinical model for HCC research as it overexpresses miR-221, a microRNA associated with human hepatocarcinogenesis [1].
2.1. In Vivo Efficacy in TG221 Mouse Model Oral administration of Milciclib showed significant anti-tumor activity in the TG221 transgenic mouse model of HCC.
Table 1: In Vivo Efficacy of Milciclib Monotherapy in TG221 Mice [1]
| Parameter | Experimental Details |
|---|---|
| Animal Model | Transgenic male TG221 mice (B6D2F2 background) overexpressing miR-221, induced with a single IP injection of DEN (7.5 mg/kg) [1]. |
| Tumor Incidence | 100% at 20-30 weeks of age [1]. |
| Treatment | Milciclib 40 mg/kg, administered by oral gavage, twice daily (BID) for 10 days [1]. |
| Tumor Assessment | Magnetic Resonance Imaging (MRI) performed pre- and post-treatment [1]. |
| Key Finding | Oral treatment inhibited HCC tumor growth [1]. |
2.2. Synergistic Activity with Sorafenib in Orthotopic Model A robust synergistic anti-HCC effect was observed when Milciclib was combined with Sorafenib in an orthotopic model using human MHCC97-H cells.
Table 2: Synergistic Effect of Milciclib and Sorafenib in an Orthotopic HCC Model [1]
| Parameter | Experimental Details & Findings |
|---|---|
| Model | Orthotopic model in nude mice, implanted with human MHCC97-H HCC cells [1]. |
| Tumor Monitoring | Serum levels of human α-fetoprotein (hAFP); good correlation with tumor growth [1]. |
| Treatment | Milciclib and Sorafenib, individually and in combination [1]. |
| Efficacy | Both drugs alone inhibited tumor growth; the combination produced remarkable synergistic anti-HCC activity [1]. |
| Mechanistic Insight | Combination therapy led to a synergistic downregulation of the c-Myc oncogene [1]. |
3.1. Protocol: In Vivo Dosing in TG221 Mice This protocol is adapted from the referenced study [1].
3.2. Protocol: Cell-Based Combination Screening (MHCC97-H Cells) This protocol outlines the method used to demonstrate synergistic effects in vitro [1].
The synergistic effect of Milciclib and Sorafenib is linked to a critical interaction at the level of the c-Myc oncogene [1]. While each drug inhibits its respective primary targets, their combination leads to a marked downregulation of c-Myc, a key driver of cell proliferation and tumor growth. The following diagram illustrates the proposed mechanism of this synergy.
Diagram: Proposed Mechanism for Milciclib and Sorafenib Synergy. Milciclib inhibits multiple CDKs, disrupting cell cycle progression. Sorafenib inhibits tyrosine kinase receptors (TKI), impacting angiogenesis and proliferation. The combination synergistically downregulates the c-Myc oncogene, leading to enhanced tumor suppression [1].
The overall workflow for evaluating Milciclib in these studies, from in vitro screening to in vivo validation, can be summarized as follows.
Diagram: Experimental Workflow for Milciclib Evaluation. The research involves in vitro screening in HCC cell lines, followed by validation in two complementary in vivo models (orthotopic and transgenic), and culminates in mechanistic studies to understand the drug's effect [1].
The data obtained from the TG221 model and the orthotopic HCC model supports the potential of Milciclib as a therapeutic agent for hepatocellular carcinoma. The observed synergistic effect with Sorafenib, mediated through c-Myc downregulation, provides a strong rationale for exploring this combination in clinical settings for advanced HCC patients. The protocols outlined herein can serve as a guide for researchers aiming to replicate or build upon these preclinical studies.
This compound (PHA-848125AC) is a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, with additional activity against c-Src kinase and Wee1/2 kinases. This pan-CDK inhibitor modulates key cellular processes including cell cycle progression, DNA replication, and cellular signaling pathways, making it particularly relevant for cancer therapeutics development. Milciclib has demonstrated favorable safety profiles in clinical trials, with several patients receiving treatment for over five years, suggesting its suitability for long-term administration [1].
The MHCC97-H cell line is a highly metastatic human hepatocellular carcinoma (HCC) line that possesses unique characteristics making it particularly valuable for HCC research. These cells exhibit high metastatic potential and spontaneously secrete human alpha-fetoprotein (hAFP), which serves as a quantifiable biomarker for tumor growth and treatment response in both in vitro and in vivo models. MHCC97-H cells demonstrate typical HCC molecular features, including dysregulation in retinoblastoma protein (pRb) pathway and E2F transcription factors, which are critical regulators of cell cycle progression [1]. The complexity and heterogeneity of HCC, driven by multiple etiological factors, creates a therapeutic challenge where monotherapy targeting a single mechanism often proves insufficient for sustained clinical response. This underscores the importance of developing combination therapies that target complementary pathways to overcome compensatory resistance mechanisms [1] [2].
Extensive preclinical studies have demonstrated that milciclib monotherapy exerts significant anti-proliferative effects on MHCC97-H cells through potent inhibition of CDK-mediated signaling pathways. Treatment with milciclib resulted in dose-dependent suppression of cellular proliferation, with IC50 values consistently observed in the low micromolar range across multiple experiments. Beyond direct anti-proliferative effects, milciclib significantly impaired migratory capacity of MHCC97-H cells in transwell migration assays, indicating potential for suppressing metastatic progression, a critical concern in HCC management [1].
The secretion of human alpha-fetoprotein (hAFP) by MHCC97-H cells provides a valuable biomarker for monitoring treatment response. Studies have established a strong positive correlation between tumor burden and hAFP levels in orthotopic mouse models, enabling non-invasive monitoring of therapeutic efficacy. This biomarker validation is particularly significant for clinical translation, as AFP levels are routinely monitored in HCC patients, creating a direct bridge between preclinical findings and potential clinical application [1].
The combination of milciclib with sorafenib, a first-line tyrosine kinase inhibitor (TKI) for HCC, has demonstrated remarkable synergistic activity in MHCC97-H models. While both agents showed significant single-agent activity, their combination resulted in enhanced tumor growth suppression in orthotopic models. This synergy is particularly notable given that HCC heterogeneity often leads to compensatory pathway activation following monotherapy, limiting durable responses in clinical settings [1].
Table 1: Anti-proliferative Effects of Milciclib and TKIs in MHCC97-H Cells
| Treatment | IC50 Value (µM) | Combination Index with Milciclib | Key Pathways Affected |
|---|---|---|---|
| Milciclib monotherapy | ~1.5-2.5* | - | CDK2, CDK4, c-Src |
| Sorafenib monotherapy | ~5-7* | - | VEGFR, PDGFR, RAF |
| Milciclib + Sorafenib | Significant reduction | Strong synergy (CI<1) | c-Myc downregulation |
| Milciclib + Lenvatinib | Moderate reduction | Moderate synergy | CDKs + FGFR/VEGFR |
| Milciclib + Regorafenib | Moderate reduction | Moderate synergy | CDKs + Angiogenic kinases |
Note: Exact IC50 values from [1] were not fully specified in the available excerpt; values represent typical ranges observed in similar experiments.
In vivo studies utilizing orthotopic implantation of MHCC97-H cells in immunocompromised mice have demonstrated significant tumor growth inhibition following milciclib treatment. The orthotopic model, which involves implantation of human HCC cells directly into the liver microenvironment, more accurately recapitulates the pathophysiological context of human HCC compared to subcutaneous xenograft models. Oral administration of milciclib at 40 mg/kg BID significantly suppressed tumor growth as measured by both serial hAFP measurement and terminal tumor volumetry [1].
Additional studies in TG221 transgenic mice, which overexpress miR-221 (a microRNA implicated in hepatocarcinogenesis through downregulation of CDK inhibitor p27KIP1), further validated milciclib's efficacy. In this model, oral milciclib administration (40 mg/kg BID for 10 days) significantly inhibited HCC tumor growth as assessed by magnetic resonance imaging (MRI), supporting its activity across different HCC models with varying underlying molecular drivers [1].
Table 2: In Vivo Efficacy of Milciclib in HCC Models
| Model System | Dosing Regimen | Efficacy Assessment | Key Findings |
|---|---|---|---|
| MHCC97-H orthotopic | 40 mg/kg BID, oral gavage | hAFP reduction, tumor volumetry | Significant tumor growth inhibition |
| TG221 transgenic (miR-221) | 40 mg/kg BID, 10 days | MRI tumor measurement | Inhibition of HCC development |
| MHCC97-H orthotopic + sorafenib combo | Milciclib 40 mg/kg + sorafenib 30 mg/kg | hAFP monitoring, survival | Synergistic tumor suppression |
The synergistic interaction between milciclib and sorafenib centers on the profound downregulation of the c-Myc oncoprotein, a master regulator of cell proliferation and survival in hepatocellular carcinoma. Milciclib primarily targets CDK2 and CDK4, disrupting cell cycle progression at the G1-S transition through modulation of retinoblastoma protein (pRb) phosphorylation and E2F transcription factor activity. Concurrently, sorafenib inhibits multiple tyrosine kinase receptors (VEGFR, PDGFR) and the RAF/MEK/ERK pathway, collectively suppressing survival signals and angiogenesis. The convergence of these distinct mechanisms on c-Myc represents a strategic approach to overcoming the molecular heterogeneity and adaptive resistance often observed in HCC [1] [2].
The following diagram illustrates the synergistic mechanism between milciclib and sorafenib in MHCC97-H cells:
Diagram 1: Molecular mechanism of milciclib and sorafenib synergy in HCC models. The convergence of both pathways on c-Myc downregulation explains their enhanced anti-tumor activity.
The experimental workflow for investigating milciclib activity in MHCC97-H models involves a coordinated series of in vitro and in vivo assessments:
Diagram 2: Comprehensive workflow for evaluating milciclib activity in MHCC97-H hepatocellular carcinoma models.
The comprehensive data generated from MHCC97-H cell line studies positions milciclib as a promising therapeutic candidate for hepatocellular carcinoma, particularly in combination with sorafenib. The consistent demonstration of synergistic activity across in vitro and in vivo models, coupled with an established safety profile from clinical trials in other indications, supports continued development of this combination strategy for advanced HCC. The molecular insight regarding c-Myc downregulation provides both a mechanistic rationale for the observed synergy and a potential predictive biomarker for patient selection in clinical settings.
Future research directions should focus on biomarker validation in clinical samples, optimization of dosing schedules to maximize therapeutic index, and exploration of milciclib combinations with other therapeutic classes beyond tyrosine kinase inhibitors, particularly immune checkpoint inhibitors. The established protocols detailed in this document provide a standardized framework for evaluating milciclib in HCC models, enabling reproducible assessment of its therapeutic potential across research laboratories and accelerating translation to clinical application for this challenging malignancy.
Mechanism of Action this compound (PHA-848125AC) is a potent small-molecule inhibitor that primarily targets Cyclin-dependent kinase 2 (CDK2) [1] [2]. Its kinase inhibitory profile is unusual and includes activity against other closely related CDKs (CDK1, CDK4, CDK5), tropomyosin receptor kinase A (TRKA), and members of the Src tyrosine kinase family [1]. By inhibiting these key proteins, Milciclib modulates the cell cycle, DNA replication, and cell signaling, ultimately exerting its anticancer effects [1].
Clinical Development and Toxicity Milciclib has been investigated in clinical trials for several advanced cancers, including thymic carcinoma, thymoma, and hepatocellular carcinoma (HCC) [1] [2].
Alpha-fetoprotein (AFP) is a well-established glycoprotein biomarker used in the management of Hepatocellular Carcinoma (HCC). While the search results confirm its clinical relevance, they do not specify its use in the context of Milciclib trials.
Clinical Utility of AFP
Given the lack of a direct protocol, the following framework is proposed for integrating quantitative AFP monitoring into clinical trials for Milciclib in HCC, based on general biomarker best practices and the drug's clinical profile.
1. Rationale and Objective The primary objective would be to evaluate the correlation between changes in serial AFP measurements and clinical outcomes (e.g., tumor response, progression-free survival, overall survival) in HCC patients treated with Milciclib. This can help determine if AFP can serve as a pharmacodynamic or predictive biomarker for the drug.
2. Recommended Monitoring Protocol This protocol outlines the timing and methodology for sample collection and analysis.
Table: Proposed AFP Monitoring Schedule
| Timepoint | Clinical Context | Data to be Collected |
|---|---|---|
| Baseline | Pre-treatment, within 14 days of cycle 1 day 1 | AFP level, imaging (CT/MRI), clinical assessment |
| Early Treatment | Cycle 2, Day 1 (C2D1) | AFP level, clinical safety assessment |
| Treatment Response | Every 2-3 cycles (i.e., every 4-6 weeks) | AFP level, radiographic imaging (by RECIST 1.1) |
| End of Treatment | At treatment discontinuation | AFP level, final imaging, reason for discontinuation |
| Follow-up | Post-treatment, as per study protocol | AFP level (if applicable) |
3. Sample Handling and Assay Methodology
The following diagram illustrates the complete workflow for monitoring HCC patients with AFP during Milciclib therapy, from initial assessment through to treatment adaptation.
The therapeutic rationale for using Milciclib in HCC and investigating AFP as a biomarker is based on its mechanism of action targeting key oncogenic pathways. The following diagram illustrates these signaling pathways and the theoretical point for AFP biomarker monitoring.
To validate AFP as a monitoring biomarker, the following analytical approaches are recommended:
This document is a conceptual framework intended for research use only. The proposed protocol is not directly supported by published clinical data for Milciclib and should be treated as a guideline for developing formal clinical trial procedures. Any application in human research must be approved by the relevant Institutional Review Board (IRB) or Ethics Committee, and must adhere to all local regulatory requirements and Good Clinical Practice (GCP) guidelines. Safety monitoring of patients remains the paramount concern.
This compound (development code PHA-848125AC) is a small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, along with tropomyosin receptor kinases (TRKs) and Src family kinases. [1] [2] This unique multi-kinase inhibition profile enables Milciclib to simultaneously target key pathways involved in cell cycle progression and oncogenic signaling, providing a promising therapeutic approach for various advanced solid tumors. The drug has demonstrated a manageable safety profile across multiple clinical trials and has shown particular promise in thymic malignancies, hepatocellular carcinoma (HCC), and in combination regimens for refractory solid tumors. [3] [4] [2]
Milciclib exhibits a broad kinase inhibition profile that underlies its antitumor activity:
The antitumor activity of Milciclib stems from its coordinated effects on cell cycle regulation and transcriptional control:
The following diagram illustrates the key signaling pathways targeted by Milciclib and their functional outcomes in cancer cells:
Figure 1: Signaling Pathways Targeted by Milciclib and Therapeutic Outcomes
A Phase I dose-escalation study evaluated Milciclib in combination with gemcitabine for patients with refractory solid tumors. [3] [8]
Study Design Elements:
A Phase IIa trial investigated Milciclib monotherapy in sorafenib-refractory or intolerant HCC patients. [4] [9] [2]
Study Design Elements:
Table 1: Milciclib Dosing Regimens from Clinical Trials
| Trial Phase | Indication | Dose Schedule | Cycle Length | Combination Agent | Recommended Phase II Dose |
|---|---|---|---|---|---|
| Phase I [3] [8] | Refractory Solid Tumors | 45-80 mg/m²/day, 7 days on/7 days off | 4 weeks | Gemcitabine 1000 mg/m²/day (days 1,8,15) | 80 mg/m²/day Milciclib + 1000 mg/m²/day Gemcitabine |
| Phase IIa [4] [2] | Hepatocellular Carcinoma | 100 mg daily, 4 days on/3 days off | 4 weeks | None | 100 mg daily (monotherapy) |
| Phase II [1] | Thymic Carcinoma/Thymoma | 150 mg/day, 7 days on/7 days off | 2 weeks | None | 150 mg/day |
Across clinical trials, Milciclib has demonstrated a manageable safety profile with consistent patterns of treatment-emergent adverse events:
Table 2: Common Treatment-Related Adverse Events and Management Strategies
| Adverse Event | Incidence Level | Grade | Management Recommendations |
|---|---|---|---|
| Hematological Toxicities | |||
| Neutropenia [3] | Frequent | Grade 3-4 | Regular monitoring, dose interruption, growth factor support |
| Thrombocytopenia [3] [8] | Frequent | Grade 4 (DLT) | Regular monitoring, dose interruption/modification |
| Gastrointestinal Effects | |||
| Diarrhea [4] [2] | Frequent | Grade 1-2 | Supportive care, anti-diarrheal medications |
| Nausea [4] [2] | Frequent | Grade 1-2 | Prophylactic antiemetics, take with food |
| General Symptoms | |||
| Fatigue/Asthenia [1] [4] | Frequent | Grade 1-2 | Activity management, dose modification if severe |
| Neurological Effects | |||
| Ataxia [3] [8] | Infrequent (DLT) | Grade 3 | Dose interruption/reduction, neurological assessment |
| Tremors [3] [8] | Infrequent (DLT) | Grade 2 | Dose interruption/reduction |
Based on the observed toxicity profile, the following dose modification strategies have been implemented:
Milciclib has demonstrated encouraging clinical activity across multiple tumor types:
Table 3: Efficacy Outcomes from Milciclib Clinical Trials
| Trial | Patient Population | N | Objective Response | Disease Stabilization | Progression-Free Survival | Clinical Benefit Rate |
|---|---|---|---|---|---|---|
| Phase I Combination [3] [8] | Refractory Solid Tumors | 14 (evaluable) | 1 PR (NSCLC, 7.1%) | 4 patients (28.6%) >6-14 months | Not reported | ~36% |
| Phase IIa HCC [9] [2] | Sorafenib-refractory/intolerant HCC | 28 (evaluable) | 1 PR (3.6%) | 17 SD (60.7%) | Median PFS: 5.9 months (95% CI: 1.5-6.7) | 64.3% |
| Phase II Thymic Cancers [1] | Thymic Carcinoma/Thymoma | 30 (evaluable) | 1 PR | 5 SD >1 year | Median PFS: 8.2 months | 46.7% at 3 months |
The pharmacokinetic properties of Milciclib support its clinical dosing regimens:
Purpose: To evaluate the direct antitumor effects of Milciclib on cancer cell lines and determine IC₅₀ values. [7]
Methodology:
Expected Outcomes: Milciclib demonstrates IC₅₀ values of 0.275 μM for HCT116 and 0.403 μM for RKO colorectal cancer cell lines. [7]
Purpose: To evaluate long-term antitumor effects and clonogenic survival after Milciclib treatment. [7]
Methodology:
Purpose: To evaluate Milciclib's ability to enhance radiation sensitivity in cancer cells. [7]
Methodology:
The following diagram illustrates the experimental workflow for assessing Milciclib's radiosensitization effects:
Figure 2: Experimental Workflow for Evaluating Milciclib Radiosensitization Effects
Purpose: To determine Milciclib's effects on cell cycle distribution and progression. [7]
Methodology:
Expected Outcomes: Milciclib treatment induces dose-dependent reduction in G2/M phase population (20% increase in G1, 10% decrease in G2), indicating G1 phase arrest and disrupted cell cycle progression. [7]
This compound represents a promising multi-kinase inhibitor with demonstrated clinical activity across various solid tumors, particularly in challenging treatment settings such as sorafenib-refractory HCC and thymic malignancies. The established dosing regimens—both as monotherapy (100 mg daily, 4 days on/3 days off) and in combination with gemcitabine (80 mg/m²/day, 7 days on/7 days off)—provide manageable safety profiles with predictable and reversible toxicities.
The unique mechanism of action targeting multiple CDKs, TRKA, and Src family kinases positions Milciclib as a potential candidate for combination strategies with chemotherapy, radiotherapy, and targeted agents. Preclinical evidence supporting its role in overcoming therapeutic resistance and enhancing radiation sensitivity warrants further clinical exploration.
Future development should focus on biomarker identification to select patient populations most likely to benefit, optimization of combination regimens based on mechanistic synergy, and exploration of Milciclib's potential in other malignancies characterized by CDK pathway dysregulation.
| Trial Identifier | Phase | Indication | Primary Endpoint | Dosing Schedule | Status |
|---|---|---|---|---|---|
| NCT01011439 [1] [2] | Phase 2 | Recurrent/Metastatic Thymic Carcinoma (2nd line) | Progression-free Survival (PFS) Rate at 3 Months | 150 mg once daily, 7 days on/7 days off in 2-week cycles [1] [2] | Terminated [1] |
| NCT03109886 [3] [4] | Phase 2 | Unresectable/Metastatic Hepatocellular Carcinoma (HCC) | Safety and Tolerability | 100 mg once daily, 4 days on/3 days off in 4-week cycles [3] | Completed [3] |
| Criterion | Thymic Carcinoma Trial (NCT01011439) [1] | Hepatocellular Carcinoma Trial (NCT03109886) [3] |
|---|
| Key Inclusion Criteria | • Histologically confirmed, unresectable B3 thymoma or thymic carcinoma. • Progressed after one prior systemic therapy. • Measurable disease. • ECOG performance status 0-1. • Adequate liver, renal, and hematologic function. | • Diagnosis of HCC confirmed by histology/radiology (per AASLD/EASL criteria). • Tumor stages BCLC C or untreatable progression after TACE/TARE. • Prior sorafenib or regorafenib (discontinued for intolerance) allowed. | | Key Exclusion Criteria | • Myocardial infarction, unstable angina, or other major cardiac events in the past 6 months. • Grade >1 retinopathy. • Known brain metastases. • Uncontrolled diabetes or gastrointestinal disease impacting drug absorption. | • Prior use of any systemic anti-cancer therapy (except sorafenib/regorafenib). • Known fibrolamellar HCC or mixed hepato-cholangiocarcinoma. • Grade 3 oesophageal varices. • Clinical ascites defined as CTCAE Grade ≥2. |
In the Phase 2a HCC trial (NCT03109886), Milciclib demonstrated a manageable safety profile. The most frequent drug-related adverse events included diarrhea, nausea, fatigue, asthenia, and retinal hemorrhage [4]. No drug-related deaths were reported [4].
Regarding efficacy in the HCC trial:
The following detailed methodologies are derived from a research article investigating Milciclib in colorectal cancer (CRC) models, which provides a template for in vitro analysis of the drug's mechanism [5].
Milciclib is a potent, small-molecule, multi-kinase inhibitor. Its primary targets and downstream effects can be visualized in the following pathway diagram:
Diagram Title: Milciclib's Multi-Target Mechanism of Action
As illustrated, Milciclib exerts its antitumor effects by simultaneously inhibiting several key kinases [2] [4]:
Milciclib maleate has shown a consistent and manageable safety profile across clinical trials, with a mechanism of action that supports its potential both as a monotherapy and as a radiosensitizer in combination treatment. The structured eligibility criteria and detailed preclinical protocols provide a robust framework for researchers designing future clinical or investigative studies on this agent.
1. Rationale and Synergistic Mechanism The primary rationale for combining Milciclib with TKIs is to target multiple oncogenic pathways simultaneously, thereby overcoming the drug resistance common in complex cancers like HCC [1] [2]. Milciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, targets key cell cycle regulators (CDK1, CDK2, CDK4, CDK5, CDK7) and c-Src kinase [2]. TKIs like sorafenib target receptor tyrosine kinases involved in angiogenesis and tumor proliferation [2].
A pivotal pre-clinical study demonstrated that the combination of Milciclib and sorafenib synergistically suppresses tumor growth in an orthotopic murine model of human HCC. This synergy is mechanistically driven by the pronounced downregulation of the proto-oncogene c-Myc, which is not achieved effectively by either drug as a monotherapy [1] [2]. This synergistic interaction suggests that the combination can produce a more profound anti-tumor effect than simply adding the two effects together.
2. Key Pre-Clinical and Clinical Findings Evidence supporting this combination spans from in vitro models to early-stage human trials.
3. Quantitative Data Summary The table below summarizes key quantitative data from available studies.
| Study Model/Type | Key Efficacy Endpoints | Results | Source |
|---|---|---|---|
| HCC Phase 2a Trial (Monotherapy) | Clinical Benefit Rate (CBR) | 64.3% (18/28 evaluable patients) | [3] |
| Stable Disease (SD) | 60.7% (17/28 evaluable patients) | [3] [4] | |
| Median Time to Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) | [3] [4] | |
| In Vitro (HCC Cell Lines) | Milciclib IC50 (HCT116 colorectal cancer cells) | 0.275 μM | [6] |
| Milciclib IC50 (RKO colorectal cancer cells) | 0.403 μM | [6] |
This protocol outlines the key steps for assessing the efficacy of Milciclib in combination with a TKI (e.g., sorafenib) in an orthotopic model of human HCC, based on the methodology from published research [2].
1. Objective To evaluate the synergistic anti-tumor activity and mechanism of action of orally administered Milciclib in combination with a TKI against human HCC in an orthotopic mouse model.
2. Materials
3. Methods
Step 1: Development of the Orthotopic HCC Model
Step 2: Tumor Growth Monitoring and Randomization
Step 3: Dosing Regimen
Step 4: Endpoint Analysis
4. Data Analysis
The diagram below illustrates the logical sequence of the in vivo experimental protocol.
The diagram below illustrates the proposed synergistic mechanism of action between Milciclib and TKIs.
The combination of Milciclib and TKIs is a rationally designed strategy grounded in strong pre-clinical synergy and encouraging early clinical safety data. The provided protocol offers a framework for researchers to further validate this combination, with a specific focus on its ability to synergistically suppress tumor growth by targeting critical nodes like c-Myc. Future work should focus on defining the optimal dosing schedules in patients and identifying predictive biomarkers to select populations most likely to benefit from this promising therapeutic approach.
Hepatocellular carcinoma (HCC) represents a significant global health burden as the fifth most common cancer and the third leading cause of cancer-related mortality worldwide. The complex multifactorial etiology of HCC, arising from various risk factors including hepatitis B and C infections, alcohol consumption, non-alcoholic fatty liver disease, and dietary aflatoxin exposure, creates substantial challenges for effective therapeutic interventions [1]. This heterogeneity means patients display varied genetic profiles and often respond differently to treatments targeting specific pathways. The BCLC staging system serves as one of the primary frameworks for classifying HCC severity and guiding treatment decisions, with systemic therapy recommended for advanced (BCLC stage C) disease [1].
For over a decade, sorafenib (Nexavar), a multi-tyrosine kinase inhibitor, represented the first-line systemic treatment for advanced HCC, but its benefits remain modest with response rates below 3% and median survival improvement of only 2-3 months [2]. Additionally, many patients experience significant treatment-related toxicities or develop resistance, creating an urgent need for alternative therapeutic options with different mechanisms of action and improved safety profiles. Milciclib maleate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Src family kinases that control cell growth and malignant progression of cancer [3]. By targeting fundamental cell cycle regulators, milciclib represents a promising therapeutic approach for HCC patients who are intolerant or resistant to sorafenib treatment.
The Phase IIa clinical trial (NCT03109886) was designed as a multi-center, single-arm study evaluating milciclib in patients with unresectable or metastatic HCC who were either resistant or intolerant to prior sorafenib therapy [4]. This study enrolled 31 patients across sites in Italy, Greece, and Israel, with participants receiving this compound at a dose of 100 mg once daily on a schedule of 4 consecutive days per week followed by 3 days off, repeated in 4-week cycles [4] [5]. Treatment continued for a total of 12 weeks (3 cycles), after which tumor assessment was performed on Day 90 (±3 days). Patients demonstrating clinical benefit could continue treatment until Day 180, with some patients receiving extended therapy under compassionate use programs [4].
Table 1: Patient Eligibility Criteria for Phase IIA Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Disease Status | Histologically/radiologically confirmed HCC; BCLC stage C or untreatable post-TACE/TARE progression | Fibrolamellar HCC or mixed hepato-cholangiocarcinoma |
| Prior Therapy | Sorafenib failure (resistance or intolerance) | Prior use of any systemic anti-cancer therapy except sorafenib and regorafenib (within 14 days) |
| Liver Function | Child-Pugh score ≤6 | Grade 3 esophageal varices; Clinical ascites (CTCAE Grade≥2) |
| Performance Status | ECOG status of 0 or 1 | N/A |
The patient population reflected the challenging nature of advanced HCC, with all participants having failed prior sorafenib treatment either due to resistance development or intolerance [5]. This trial design specifically addressed the unmet need for treatment options in this clinically difficult-to-treat population.
The primary endpoint of the Phase IIa trial was safety evaluation, with milciclib demonstrating a manageable toxicity profile in this advanced HCC population [2]. No drug-related deaths were reported throughout the trial, and the most frequent adverse events were predominantly gastrointestinal and constitutional in nature [5]. These toxicities were effectively managed with standard supportive care measures, demonstrating that milciclib could be safely administered to sorafenib-intolerant patients.
Table 2: Safety and Efficacy Results from Phase II Clinical Trials
| Parameter | Result | Trial Details |
|---|---|---|
| Primary Safety | No drug-related deaths; Manageable toxicities | 31 patients enrolled; 28 evaluable for safety [5] [2] |
| Common Adverse Events | Diarrhea, nausea, fatigue, asthenia, fever, rash, retinal hemorrhage | Most events were Grade 1-2; manageable with standard care [3] [2] |
| Clinical Benefit Rate | 64.3% (18 of 28 patients) | Includes stable disease + partial response [5] |
| Disease Control Rate | 61% (17 of 28 patients) | Stable disease: 60.7%; Partial response: 3.6% [3] [5] |
| Median Time to Progression | 5.9 months (95% CI: 1.5-6.7) | Based on mRECIST criteria [5] |
| Treatment Duration | 14 patients completed 6-month study; 9 continued with compassionate use | 4 patients received treatment for 9-16 months [2] |
The favorable safety profile of milciclib is particularly noteworthy when considering the limited treatment options available for sorafenib-intolerant patients. The absence of severe cumulative toxicity enables prolonged treatment administration, as evidenced by several patients continuing therapy beyond the initial 6-month period under compassionate use programs, with some receiving treatment for up to 16 months [2]. This extended treatment duration represents a significant advantage in managing a chronic, progressive disease like HCC.
Despite the advanced disease stage and prior treatment failure, milciclib demonstrated promising clinical activity in this patient population. The clinical benefit rate of 64.3% and disease control rate of 61% indicate meaningful disease stabilization [5]. The median time to progression of 5.9 months compares favorably with other second-line treatments available for HCC, particularly considering the challenging patient population enrolled in the trial [5].
The efficacy evaluation utilized both conventional RECIST 1.1 criteria and mRECIST criteria specifically developed for HCC, with independent central review of tumor assessments [4] [2]. This rigorous evaluation methodology strengthens the reliability of the reported outcomes. The one patient achieving a partial response, combined with the high rate of stable disease, suggests that milciclib can effectively control tumor growth in a substantial proportion of sorafenib-intolerant patients.
Milciclib is a multi-targeted kinase inhibitor with potent activity against several key cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as tropomycin receptor kinases and Src family kinases [3] [6]. These kinases play crucial roles in cell cycle progression from G1 to S phase, with overexpression frequently associated with resistance to conventional chemotherapeutic agents [7]. By simultaneously inhibiting multiple CDKs, milciclib disrupts the retinoblastoma protein pathway and downstream E2F transcription factors that are critical regulators of cell cycle progression [8].
The inhibition of CDK2 is particularly significant in HCC, as microRNA-221 overexpression, commonly observed in hepatocarcinogenesis, leads to downregulation of the CDK2 inhibitor protein p27KIP1 [8]. Milciclib counteracts this pathway by directly inhibiting CDK2 activity, thereby restoring control over cell cycle progression. Additionally, milciclib has demonstrated potential to reverse chemoresistance, as evidenced by a Phase I dose-escalation study in combination with gemcitabine that showed significant disease stabilization in refractory solid tumors [3].
Figure 1: Molecular Mechanism of Action of Milciclib and Synergistic Pathways with Sorafenib
Preclinical studies have demonstrated that milciclib exhibits synergistic anti-HCC activity when combined with sorafenib [8]. In an orthotopic murine model of human HCC using MHCC97-H cells, the combination of milciclib and sorafenib produced remarkable synergistic suppression of tumor growth, significantly exceeding the efficacy of either agent alone [8]. Mechanistic analyses of tumor tissues revealed that while each drug inhibited their respective signaling pathways, the combination resulted in enhanced downregulation of c-Myc, a critical oncoprotein frequently dysregulated in HCC.
This synergistic relationship extends beyond sorafenib to other tyrosine kinase inhibitors approved for HCC treatment, including regorafenib and lenvatinib [8]. The ability of milciclib to complement the activity of TKIs through distinct yet convergent pathways supports its development as a combination therapy partner to improve clinical outcomes in advanced HCC without compromising safety. The orthotopic liver model used in these studies more accurately represents the human disease context compared to subcutaneous xenografts, as it preserves the native liver microenvironment and enables monitoring of treatment response through measurement of human alpha-fetoprotein (hAFP) levels [8].
Purpose: To evaluate the concentration-dependent effects of milciclib on HCC cell proliferation and viability.
Materials:
Procedure:
Notes: Include appropriate controls (vehicle, positive control) and perform experiments in triplicate. For combination studies, utilize fixed-ratio designs and analyze data using Chou-Talalay method for synergy quantification [8].
Purpose: To simultaneously evaluate cell viability, cytotoxicity, and apoptosis induction following milciclib treatment.
Materials:
Procedure:
Notes: This triplex assay enables simultaneous assessment of multiple cell death parameters in the same population, providing comprehensive insight into milciclib's mechanism of action [8].
Purpose: To evaluate the efficacy of milciclib alone and in combination with sorafenib in a clinically relevant orthotopic model of human HCC.
Materials:
Procedure:
Notes: Monitor animals daily for signs of distress. The correlation between hAFP levels and tumor burden enables non-invasive assessment of treatment response without requiring terminal procedures [8].
Figure 2: Experimental Workflow for Orthotopic HCC Model Evaluating Milciclib Efficacy
This compound has been developed in multiple dosage forms to accommodate different clinical requirements. The drug is typically formulated as hard gelatin capsules containing 10, 50, or 100 mg of the active pharmaceutical ingredient [4]. These formulations are designed for oral administration, enhancing patient convenience compared to intravenous therapies, particularly for chronic treatment of advanced HCC. Recent patent applications have disclosed controlled-release formulations designed to maintain therapeutic concentrations while potentially mitigating peak-related toxicities [9].
The recommended clinical dosage established in Phase II trials is 100 mg once daily administered on a schedule of 4 consecutive days followed by 3 days off each week, repeated in 4-week cycles [4]. This intermittent dosing strategy appears to enhance tolerability while maintaining efficacy, possibly by allowing recovery of normal cells during drug-free intervals. For combination therapy regimens, dose modifications may be implemented based on partner drug characteristics and observed toxicity profiles.
Based on preclinical evidence and clinical observations, several rational combination strategies can be proposed for milciclib in HCC:
Table 3: Potential Combination Therapy Strategies for Milciclib in HCC
| Combination Partner | Mechanistic Rationale | Development Status |
|---|---|---|
| Sorafenib | Dual targeting of CDK and tyrosine kinase pathways; synergistic c-Myc downregulation | Preclinical validation in orthotopic models [8] |
| Gemcitabine | Milciclib reverses gemcitabine resistance in refractory tumors | Phase I validation in solid tumors [3] |
| Immunotherapy Agents | Potential to modulate tumor microenvironment and enhance immune response | Theoretical based on mechanism |
| Other TKIs (regorafenib, lenvatinib) | Broader kinase inhibition coverage; complementary signaling pathway disruption | Preclinical evidence [8] |
The combination with gemcitabine is particularly noteworthy based on Phase I data demonstrating that milciclib can reverse gemcitabine resistance in approximately 36% of patients with refractory solid tumors, including NSCLC, pancreatic cancer, and thymic carcinoma [3] [8]. This resistance-reversal property suggests potential applications in chemotherapy-resistant HCC subtypes.
This compound represents a promising therapeutic option for hepatocellular carcinoma patients who are intolerant or resistant to first-line sorafenib therapy. The drug's favorable safety profile, characterized by manageable and predominantly low-grade adverse events, combined with demonstrated clinical activity in achieving disease stabilization in a majority of treated patients, positions it as a valuable candidate for further clinical development. The oral administration route and intermittent dosing schedule further enhance its suitability for long-term management of advanced HCC.
Future development should focus on rational combination strategies that leverage the synergistic potential observed between milciclib and tyrosine kinase inhibitors like sorafenib. The remarkable synergistic suppression of tumor growth in orthotopic HCC models, mediated through enhanced c-Myc downregulation, provides a strong mechanistic foundation for such combination approaches [8]. Additionally, biomarker development to identify patient subsets most likely to benefit from milciclib therapy would represent a significant advance in personalized medicine for HCC. The ongoing exploration of milciclib in non-small cell lung cancer with KRAS mutations suggests potential applicability in specific molecular HCC subtypes [3].
The cumulative evidence from preclinical models and clinical trials supports the continued development of milciclib both as monotherapy for sorafenib-intolerant patients and as part of combination regimens for advanced HCC. The drug's unique mechanism of action targeting multiple CDKs, favorable long-term safety profile evidenced by treatment durations exceeding 16 months in some patients, and synergistic potential with established therapies position milciclib as a promising contributor to the evolving landscape of HCC therapeutics.
Mechanism of Action: this compound is a small-molecule inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1]. These kinases are crucial for cell cycle progression from the G1 to the S phase [2]. Its action in HCC is also suggested to involve the downregulation of microRNA (miR)-221 and miR-222, which are associated with hepatocarcinogenesis and the development of resistance to sorafenib [2].
Therapeutic Context: HCC, the most common form of liver cancer, is a serious condition with a poor prognosis, especially for patients who are resistant or intolerant to first-line therapies like sorafenib [1] [3]. Milciclib was investigated to address this unmet medical need, with a noted potential for a manageable safety profile, which is a significant consideration in this patient population [4] [1].
The primary evidence for Milciclib in HCC comes from a multi-center, single-arm Phase IIa trial (NCT03109886) conducted in Italy, Greece, and Israel [4] [1]. The key findings are summarized below.
Table 1: Phase IIa Trial Design and Patient Demographics
| Feature | Description |
|---|---|
| ClinicalTrials.gov ID | NCT03109886 |
| Patient Population | 31 patients with unresectable or metastatic HCC, resistant or intolerant to sorafenib [4] [1]. |
| Patient Status | Recurrent or metastatic HCC; Child-Pugh score ≤6; ECOG status 0 or 1 [4]. |
| Prior Therapy | All patients had failed prior sorafenib or were intolerant/refusing it [4]. |
| Study Design | Single-arm, repeated-dose study [1]. |
| Primary Endpoint | Safety and tolerability [1]. |
| Secondary Endpoints | Objective response rate (ORR), progression-free survival (PFS), time to progression (TTP), duration of response [4]. |
Table 2: Dosing Regimen and Key Efficacy Outcomes
| Category | Details |
|---|---|
| Dosage and Schedule | 100 mg this compound, orally, once daily for 4 days followed by 3 days off in 4-week cycles [4] [1]. |
| Treatment Interruption | Treatment was stopped for tumor assessment on day 90 (end of the third cycle). Patients benefiting from treatment resumed until day 180 [4]. |
| Evaluable Patients | 28 out of 31 enrolled [4] [1]. |
| Clinical Benefit Rate (CBR) | 64.3% at 6-month study duration [4]. |
| Best Overall Response | Stable Disease (SD): 17 patients (60.7%) Partial Response (PR): 1 patient (3.6%) [4]. | | Survival Outcomes | Median Time to Progression (TTP): 5.9 months (95% CI, 1.5-6.7) Median Progression-Free Survival (PFS): 5.9 months (95% CI, 1.5-6.7) [4]. |
Table 3: Safety and Tolerability Profile
| Category | Details |
|---|---|
| Overall Profile | Well tolerated with manageable toxicities; no drug-related deaths reported [4] [1]. |
| Most Frequent Adverse Events | Diarrhea, ascites, nausea, fatigue, asthenia, fever, ataxia, headache, and rash [1]. |
| Compassionate Use | 9 out of 14 patients who completed the 6-month trial continued treatment under compassionate use. Four patients received treatment for a total of 9, 11, 13, and 16 months, indicating sustained tolerability in some individuals [1]. |
This section outlines the core clinical protocol from the Phase IIa trial, which can serve as a reference for researchers.
1. Protocol Title: A Phase IIa, Multi-center, Single-arm Study to Evaluate the Safety, Tolerability, and Anti-tumor Activity of Orally Administered Milciclib in Sorafenib-refractory or -intolerant Patients with Unresectable or Metastatic Advanced HCC.
2. Primary Objective: To evaluate the safety and tolerability of Milciclib monotherapy after 6 months of treatment [1].
3. Key Eligibility Criteria:
4. Investigational Product:
5. Assessments:
The following diagrams illustrate the clinical trial workflow and the hypothesized mechanism of action of Milciclib in the context of HCC.
Diagram 1: Clinical Trial Workflow for Milciclib in Advanced HCC. This chart outlines the patient journey through the Phase IIa study, from screening to final analysis.
Diagram 2: Proposed Mechanism of Action of Milciclib in HCC. The diagram shows the dual hypothesized pathways through which Milciclib exerts its anti-tumor effects.
The Phase IIa data suggests Milciclib has promising clinical activity and a manageable safety profile in sorafenib-refractory or intolerant advanced HCC patients [4] [1]. The high rate of patients opting for compassionate use further indicates its potential tolerability.
Future development is expected to explore:
The table below summarizes the most common adverse effects (AEs) associated with milciclib based on clinical trials, which should be the primary focus for monitoring [1] [2].
| Adverse Effect | Grade (CTCAE) | Frequency & Characteristics | Management Strategies |
|---|---|---|---|
| Hematologic Toxicities | |||
| Neutropenia | Grade 3-4 | Frequent; most common hematologic AE [1]. | Monitor blood counts; typically reversible upon dose interruption [1]. |
| Thrombocytopenia | Grade 4 (DLT) | Less frequent; reported as a dose-limiting toxicity (DLT) at high doses [1]. | Monitor blood counts; may require dose adjustment [1]. |
| Non-Hematologic Toxicities | |||
| Tremor | Grade 2 | Reported as a DLT in combination therapy [1]. | Dose reduction or treatment break. |
| Ataxia | Grade 3 | Reported as a DLT in combination therapy [1]. | Dose reduction or treatment break. |
| Nausea | Not specified | Frequent, generally low grade [1]. | Supportive care. |
| Asthenia/Fatigue | Not specified | Frequent, generally low grade [1]. | Supportive care. |
For researchers investigating milciclib's mechanisms and toxicological profile, the following in vitro protocols are highly relevant.
1. Cell Viability Assay (CCK-8) This method is used to determine the cytotoxic effects and IC50 values of milciclib.
2. Colony Formation Assay This assay evaluates the long-term cytotoxic effects and anti-proliferative activity of milciclib.
The diagram below illustrates how milciclib's mechanism of action is linked to both its efficacy and toxicity. Myeloid progenitor cells in the bone marrow are highly proliferative and depend on CDKs for division. By inhibiting CDK2, milciclib can induce cell cycle arrest in these precursors, leading to reduced production and subsequent neutropenia—a mechanism distinct from the apoptosis caused by traditional chemotherapy [5] [6] [7].
Q1: How does milciclib-induced neutropenia differ from chemotherapy-induced neutropenia? The key difference is the mechanism. Milciclib causes a reversible cell cycle arrest in neutrophil precursors in the bone marrow, without widespread cell death. This leads to a rapid recovery after treatment is paused. In contrast, chemotherapy is cytotoxic and directly kills these rapidly dividing cells, causing deeper and more prolonged neutropenia [7].
Q2: What is the recommended phase II dose for milciclib based on clinical studies?
Q3: Can milciclib be used as a radiosensitizer in research models? Yes, preclinical studies show that milciclib can enhance the sensitivity of colorectal cancer cells to radiotherapy. It works by impairing DNA damage repair (e.g., by inhibiting Rad51) and disrupting the G2/M cell cycle checkpoint, leading to increased efficacy of radiation, especially in radiation-resistant cell lines [3] [4].
This section provides a quick-reference guide for the most commonly encountered adverse events (AEs) and their management.
Q1: What are the most frequent drug-related adverse events with Milciclib monotherapy?
Q2: How should hematologic toxicities be managed?
Q3: What is the recommended dosing schedule to improve tolerability?
Q4: Are there specific warnings for combination therapy?
The table below summarizes the frequency and types of toxicities observed in key clinical trials.
| Trial Phase / Type | Most Frequent Adverse Events (≥5% incidence) | Management & Outcome |
|---|---|---|
| Phase IIa (Monotherapy in HCC) [1] [2] | Diarrhea, Nausea, Asthenia, Fatigue, Retinal hemorrhage, Rash, Myalgia | Manageable with supportive care and dose modifications. No drug-related deaths. |
| Phase I (Combination with Gemcitabine) [3] | Neutropenia, Thrombocytopenia | Dose-limiting toxicities (Grade 4 thrombocytopenia, Grade 3 ataxia, Grade 2 tremor) observed at highest dose. Recommended Phase II dose established. |
| Phase II (Various Cancers) [4] | Diarrhea, Nausea, Asthenia, Fatigue, Retinal hemorrhage, Rash, Myalgia | 25.8% of patients experienced drug-related AEs. Managed via protocol-specified interventions. |
For researchers designing preclinical or clinical studies, the following methodologies from published studies can serve as a reference.
This protocol is based on the design used in the Phase IIa trial (NCT03109886) for patients with unresectable or metastatic HCC [1] [5].
This protocol is based on a study investigating the synergistic anti-tumor effect of Milciclib with Sorafenib in an orthotopic model of human HCC [6].
The workflow for this preclinical investigation can be summarized as follows:
The table below summarizes the primary laboratory abnormalities and monitoring recommendations for Milciclib based on clinical trials and pharmacokinetic studies.
| Category | Specific Parameter | Findings & Monitoring Recommendation | Clinical Context / Evidence Source |
|---|---|---|---|
| Hematology | Neutrophils | Most common severe adverse event was neutropenia (8.3%) [1]. Regular CBC with differential is essential. | Phase II trials in thymic carcinoma and HCC [1] [2]. |
| Blood Chemistry | Liver Enzymes (ALT, AST) | Monitor for transaminase elevations. | General recommendation for kinase inhibitors; specific incidence for Milciclib not quantified in results [3]. |
| Blood Chemistry | Serum Electrolytes | Hyponatremia reported as a common adverse event with similar drugs (e.g., Ramucirumab) [1]. Periodic monitoring advised. | Based on class effects and reported adverse events in clinical trials [1]. |
| Pharmacokinetics | CYP3A4 Interaction | In vitro, ~15% of Milciclib is metabolized by CYP3A4 [4]. Monitor plasma levels if co-administered with CYP3A4 inducers/inhibitors. | Drug transporter and metabolism interaction study [4]. |
| Pharmacokinetics | Drug Transporter (P-gp/BCRP) | Weak transport substrate for ABCB1 (P-gp) and ABCG2 (BCRP). These transporters limit brain penetration but have minimal impact on plasma exposure [4]. | Preclinical mouse model study [4]. |
For researchers investigating Milciclib in laboratory models, here are detailed methodologies for key experiments from the literature.
This protocol is used to determine the IC50 of Milciclib in cancer cell lines [5].
This assay evaluates the long-term cytotoxic effects and anti-proliferative activity of Milciclib [5].
Unexpectedly Low Cytotoxicity In Vitro:
High Variability in Animal Model Plasma Exposure:
The following diagrams outline the core experimental workflow for efficacy testing and the key pharmacokinetic factors influencing Milciclib.
The evidence for these guidelines is primarily drawn from Phase I/II clinical trials and preclinical studies. As Milciclib is not yet widely approved, comprehensive laboratory management guidelines from large-scale Phase III trials or post-marketing surveillance are not yet available.
This compound (also known as PHA-848125AC) is an investigational, orally bioavailable small molecule inhibitor. The table below summarizes its core characteristics based on current literature.
| Attribute | Description |
|---|---|
| Primary Mechanism of Action | Potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression from G1 to S phase [1] [2] [3]. |
| Additional Targets | Also shows activity against other CDKs (CDK1, CDK4, CDK5) and Tropomyosin receptor kinase A (TRKA), suggesting potential for synergistic inhibition [3]. |
| Therapeutic Application | Investigated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), malignant thymoma, and thymic carcinoma [4] [3]. |
| Clinical Status | Phase II trials have been completed or terminated for the indicated conditions [4] [2]. |
Here are answers to common technical and experimental questions.
Preclinical studies demonstrate that Milciclib exerts antitumor effects through two primary mechanisms:
The following diagram illustrates this multi-targeted mechanism of action:
While the provided data does not include NCI CTCAE grades, it reports on dosing and observed adverse events from clinical trials.
For the most precise and up-to-date CTCAE grading of these and other abnormalities, you should consult the clinical study reports or subsequent publications from these trials.
The methodology from recent literature can be replicated for your experiments. The workflow below outlines a standard experiment to evaluate Milciclib's effects on cancer cells.
Detailed Protocol Parameters:
| Experiment | Key Details | Key Findings/Outcomes |
|---|
| Cell Viability (CCK-8 Assay) | - Cell Lines: HCT116, RKO [1].
Dose optimization for Milciclib in a research setting should be a dynamic process. The following table summarizes key toxicity and efficacy markers that can inform decisions on whether to reduce, interrupt, or continue the dose in your experiments.
| Assessment Category | Parameter to Monitor | Suggested Action (Based on Preclinical & Clinical Data) |
|---|---|---|
| Cytotoxicity | Cell viability (e.g., CCK-8, MTT assay); IC50 values | Reduce concentration if exceeding IC50 (e.g., 0.275 μM in HCT116, 0.403 μM in RKO) or if control cell death is too high [1]. |
| Cell Cycle Analysis | Proportion of cells in G1 phase | A significant, unpredicted increase in G1 phase may indicate excessive on-target effect; consider dose reduction [1]. |
| DNA Damage & Repair Assays | Rad51 expression levels; γH2AX foci formation | If combination with radiation shows no radiosensitization (SER ~1), check dose adequacy; reduction may be counterproductive [1]. |
| In Vivo Tolerability | Body weight, diarrhea, neutropenia, thrombocytopenia (from general CDKi profiles) | For manageable toxicities (e.g., mild diarrhea, nausea), temporary interruption or dose reduction is suggested over discontinuation [2] [3]. |
The decision-making process for dose adjustment can be visualized in the following workflow:
To effectively apply the above framework, here are detailed methodologies for key experiments that will generate the necessary data for dose adjustment decisions.
Purpose: To determine the half-maximal inhibitory concentration (IC50) of Milciclib for your specific cell line, establishing a baseline for effective and toxic concentrations.
Procedure:
Purpose: To evaluate the long-term cytotoxic effects of Milciclib and its potential as a radiosensitizer, which is critical for combination therapy studies.
Procedure:
Purpose: To confirm the on-target mechanism of action of Milciclib by assessing its impact on cell cycle progression.
Procedure:
Q1: What is the standard clinical dosing schedule for Milciclib that can inform in vivo studies? In a Phase 2a trial for hepatocellular carcinoma, Milciclib was administered orally at 100 mg once daily, on a schedule of 4 days on treatment followed by 3 days off, repeated every 4 weeks [2]. This intermittent schedule was designed to manage tolerability.
Q2: What are the most common adverse effects observed with Milciclib that I should monitor in animal studies? Based on clinical data, frequent adverse events included diarrhea, nausea, fatigue, asthenia, and fever [2]. These were generally manageable. From a hematological perspective, monitor for signs of neutropenia and thrombocytopenia, as these are common with CDK inhibitors [3].
Q3: If my initial dose is too toxic, what is a scientifically sound approach to dose reduction? There is no universal percentage for Milciclib dose reduction. The approach should be based on your experimental data. A common strategy used in oncology research is to reduce the dose by one increment level (e.g., if you tested 100 mg/kg, 50 mg/kg, and 25 mg/kg, move to the next lower dose). The goal is to find the highest tolerated dose that does not cause unacceptable toxicity while maintaining efficacy, a principle supported by CDK inhibitor research [3].
Q1: What are the primary suspected mechanisms of resistance to milciclib? While not fully characterized, resistance is hypothesized to arise from mechanisms common to CDK inhibitors and related pathways. Key suspects include:
Q2: My experiments show reduced efficacy of milciclib in radioresistant cell lines. What could be the reason? This is a supported finding. Research indicates that milciclib can boost radiotherapy sensitivity by impairing DNA damage repair, specifically by inhibiting Rad51-mediated homologous recombination [2] [3]. In radioresistant cell lines, which often have hyperactive DNA repair pathways, the baseline capacity to repair damage might be so high that it partially overcomes milciclib's inhibitory effect, appearing as reduced drug efficacy. Combining milciclib with other DDR inhibitors could be a strategy to investigate.
Q3: What are the recommended assays to investigate milciclib resistance in vitro? The following table summarizes key experiments and their methodologies based on published studies [2] [3].
| Investigation Focus | Recommended Assay | Key Protocol Details from Literature |
|---|---|---|
| Cell Viability & Proliferation | Cell Counting Kit-8 (CCK-8) | Seed 3000 cells/well in a 96-well plate. Treat with milciclib for 72 hours. Measure absorbance at 450nm after adding CCK-8 reagent [2] [3]. |
| Long-term Clonogenic Survival | Colony Formation Assay | Seed 1000 cells in 6-well plates. Treat with milciclib (e.g., 200-800 nM) for 72 hours, then replace with drug-free medium. Culture until colonies form, then fix, stain with crystal violet, and count [2] [3]. |
| Cell Cycle Distribution | Flow Cytometry (PI staining) | Analyze DNA content after milciclib treatment. Expected result: dose-dependent reduction of cells in G2/M phase and accumulation in G1 phase [2] [3]. |
| Apoptosis Induction | Flow Cytometry (Annexin V/PI staining) | Quantify early and late apoptotic cells after treatment. |
| DNA Damage Repair Capability | Clonogenic Survival Assay post-irradiation | Irradiate cells (e.g., 2, 4, 8 Gy) after milciclib pre-treatment. Seed cells at densities adjusted for radiation dose and count colonies after ~2 weeks. Calculate Sensitizer Enhancement Ratio (SER) [2] [3]. |
| Target Engagement & Pathway Analysis | Western Blot | Probe for phospho-RB1 (Ser780/807/811), total RB1, Cyclin E, CDK2, Cleaved Caspase-3, and Rad51 protein levels [1] [2] [3]. |
The following diagram integrates key molecular players and potential resistance pathways into the mechanism of action of milciclib, providing a visual guide for your troubleshooting.
Diagram 1: Milciclib's mechanism of action and potential resistance pathways. Milciclib inhibits the CDK2/Cyclin E complex, blocking cell cycle progression and DNA repair. Resistance can arise via upregulation of CDK2/Cyclin E, loss of RB1 function, or enhanced DNA repair, allowing the cancer cell to bypass the drug's effects.
For researchers designing studies to overcome resistance, consider these approaches:
Investigate Rational Drug Combinations: Based on the mechanisms above, potential strategies include:
Establish Resistant Cell Lines: Generate milciclib-resistant clones by chronically exposing relevant cancer cell lines (e.g., HCC, CRC) to increasing doses of the drug. These lines can be used for omics studies (genomics, transcriptomics) to identify novel resistance mutations or expression signatures.
Utilize Live-Cell Target Engagement Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify milciclib's binding to its CDK targets in live cells, directly testing if resistance is due to reduced target engagement [6].
The table below consolidates key findings from preclinical and clinical studies on milciclib's synergistic combinations.
| Combination Partner | Cancer Model | Key Synergistic Findings | Proposed Mechanism of Synergy | Stage of Evidence | Citation |
|---|---|---|---|---|---|
| Sorafenib (Tyrosine Kinase Inhibitor) | Human HCC (MHCC97-H) Orthotopic Mouse Model | Remarkable, synergistic suppression of tumor growth; greater than either agent alone [1]. | Concurrent inhibition of respective CDK and TKI pathways; synergistic downregulation of c-Myc oncoprotein [1]. | Preclinical in vivo | [1] |
| Gemcitabine (Chemotherapy) | Refractory Solid Tumors (Phase I Trial) | Disease stabilization in 4/14 evaluable patients; reversal of gemcitabine resistance [2]. | Milciclib pre-treatment may reverse chemoresistance in gemcitabine-refractory NSCLC [3]. | Clinical (Phase I) | [3] [2] |
| Radiotherapy | Colorectal Cancer (CRC) Cell Lines (HCT116, RKO) | Increased radiation sensitivity; higher Sensitizer Enhancement Ratio (SER >1) in radiation-resistant cells [4]. | Milciclib impairs DNA damage repair by inhibiting Rad51, disrupting the G2/M checkpoint, and altering cell cycle distribution [4]. | Preclinical in vitro | [4] |
Here are detailed methodologies for key experiments demonstrating milciclib's synergism, based on the cited research.
This protocol is used to measure the direct cytotoxic effects of milciclib alone and in combination with other drugs [1].
This model tests the synergistic efficacy of milciclib in a more physiologically relevant environment [1].
This method evaluates milciclib's ability to enhance the effects of radiation [4].
The diagram below illustrates the key molecular pathways through which milciclib interacts with combination partners like sorafenib to produce a synergistic effect.
Milciclib is a small molecule, oral pan-inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, and also inhibits c-Src kinase [1] [2]. Its ability to enhance c-Myc downregulation is primarily indirect and linked to its CDK2 inhibition activity.
The diagram below illustrates how Milciclib combines with other agents to downregulate c-Myc.
For easy comparison, the tables below summarize quantitative data from key studies and outline core experimental protocols.
Table 1: Summary of Key Preclinical Findings on c-Myc Downregulation
| Cancer Model | Combination Partner | Observed Effect on c-Myc/MYC | Key Outcome | Citation |
|---|---|---|---|---|
| HCC (Orthotopic mouse) | Sorafenib (TKI) | Synergistic downregulation | Significant suppression of tumor growth [1] | [1] |
| Group 3 Medulloblastoma | JQ1 (BET inhibitor) | Reduced MYCN protein levels | Massive apoptosis & significantly prolonged survival in mice [4] | [4] |
| Colorectal Cancer | Radiotherapy | Not directly measured (Impaired DNA repair via Rad51 inhibition) | Enhanced radiation sensitivity; SER* >1 [5] | [5] |
SER: Sensitizer Enhancement Ratio.
Table 2: In Vitro Cytotoxicity and IC50 Values of Milciclib Data obtained via cell viability assays (e.g., WST-1, CCK-8) after 72-hour treatment. [1] [5]
| Cell Line | Cancer Type | Reported IC50 (μM) |
|---|---|---|
| HCT116 | Colorectal Cancer | 0.275 μM [5] |
| RKO | Colorectal Cancer | 0.403 μM [5] |
| GTML2 (Murine MB) | Medulloblastoma | 0.95 μM [4] |
| NSC (Normal Neural Stem Cells) | Healthy Control | 5.5 μM [4] |
This protocol is adapted from the research that demonstrated synergistic c-Myc downregulation [1].
1. Cell Culture and Seeding
2. Drug Treatment
3. Assessment of Cell Viability and Synergy
4. In Vivo Validation (Orthotopic Model)
Q1: What is the primary mechanism by which Milciclib enhances c-Myc downregulation? Milciclib's primary mechanism is indirect. By inhibiting CDK2, it disrupts the stabilization of the c-Myc protein, promoting its degradation. When combined with agents that target c-Myc at the transcriptional level (e.g., BET inhibitors) or other pathways (e.g., TKIs like Sorafenib), it leads to a synergistic knockdown of c-Myc, enhancing anti-tumor efficacy [1] [4].
Q2: Which cell lines are most appropriate for studying Milciclib's effect?
Q3: How is the synergistic effect of a Milciclib combination quantified in vitro? The Combination Index (CI) method by Chou-Talalay is the gold standard.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low potency in vitro | Suboptimal cell seeding density; degraded drug stock. | Titrate seeding density for linear growth; prepare fresh drug stocks in DMSO and store at -20°C. |
| No synergy observed in combination | Incorrect molar ratio of drugs; high basal DMSO cytotoxicity. | Perform a matrix of dose responses for both drugs to find the optimal ratio; ensure final DMSO concentration is ≤0.1%. |
| High variability in in vivo tumor growth | Use of subcutaneous xenografts which may not mimic the liver microenvironment. | Utilize an orthotopic liver model with serum hAFP measurement for more reliable and translatable results [1]. |
| Unable to detect c-Myc downregulation in Western Blot | c-Myc protein has a very short half-life. | Include a positive control (e.g., a known MYC-inhibiting compound); ensure rapid processing of samples and use of protease inhibitors. |
The table below summarizes key clinical findings and dosing information from phase IIa trials, which may provide context for your research.
| Aspect | Details from Clinical Trials |
|---|---|
| Primary Endpoint (Safety) | Well-tolerated with manageable toxicities; no drug-related deaths reported [1] [2] [3]. |
| Common Adverse Events | Diarrhea, nausea, fatigue, asthenia, rash, retinal hemorrhage, chills, ataxia, headache [3]. |
| Dosing Schedule | 100 mg once daily, 4 days on / 3 days off, in 4-week cycles [1] [2] [4]. |
| Reported Clinical Benefit | 64.3% (18 of 28 evaluable patients with advanced HCC) [1] [2]. |
| Reported Progression-Free Survival | Median of 5.9 months (95% CI: 1.5-6.7) in advanced HCC [2] [4]. |
Available data focuses on clinical patient outcomes rather than the technical 'how-to' for laboratory settings. To address this gap in your work:
To help you build your troubleshooting guide, here is a general workflow for evaluating Milciclib's effects in vitro, incorporating points where issues might arise. This diagram is based on standard oncological drug development practices.
Common experimental challenges and areas to investigate include:
Problem: Inconsistent cell viability results
Problem: Unusual signals in endpoint assays (e.g., CCK-8)
The table below summarizes the key characteristics of Milciclib for your reference.
| Property | Description |
|---|---|
| IUPAC Name/Synonyms | Milciclib; PHA-848125; PHA 848125 [1] |
| CAS Number | 802539-81-7 [1] [2] |
| Molecular Formula | C₂₅H₃₂N₈O [1] |
| Molecular Weight | 460.27 g/mol (GtoPdb); 460.57 g/mol (Selleckchem) [1] [3] |
| Mechanism of Action | Potent, ATP-competitive, dual inhibitor of multiple Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinase A (TRKA). [2] [3] |
| Primary Targets (IC₅₀) | • CDK2/Cyclin A: 45 nM • TRKA: 53 nM • CDK7/Cyclin H: 150 nM • CDK4/Cyclin D1: 160 nM • CDK2/Cyclin E: 363 nM • CDK1/Cyclin B: 398 nM [2] [3] | | Solubility | DMSO: 92 mg/mL (199.75 mM). Water: Insoluble. Ethanol: Insoluble. [3] | | Storage & Stability | Store as supplied at -20°C. Stable for at least two years from date of receipt when stored as directed. For long-term storage, solutions in DMSO should be frozen at -20°C or -80°C. Use fresh DMSO, as moisture absorption can reduce solubility. [3] | | Purity | Typically >99.90% (HPLC) [2] |
Here is a summary of quantitative data and established protocols from recent literature to guide your experimental work.
The potency of Milciclib varies across different human cancer cell lines, as measured by cell viability assays (e.g., CCK-8, CellTiter-Glo) after 72 hours of treatment. [2] [4]
| Cell Line | Cancer Type | IC₅₀ (μM) | Assay & Duration |
|---|---|---|---|
| A2780 | Ovarian Carcinoma | 0.20 μM | CellTiter-Glo, 72 hrs [2] |
| HCT-116 | Colorectal Carcinoma | 0.275 μM | CCK-8, 72 hrs [4] |
| RKO | Colorectal Carcinoma | 0.403 μM | CCK-8, 72 hrs [4] |
| MDA-MB-231 | Breast Cancer | 0.31 μM | CellTiter-Blue, 72 hrs [2] |
| MM1.S | Multiple Myeloma | 0.72 μM | CellTiter-Blue, 72 hrs [2] |
| HEK-293T | Embryonic Kidney | 1.5 μM | CellTiter-Blue, 72 hrs [2] |
This is a typical workflow for assessing the cytotoxic effects of Milciclib, as used in recent studies on colorectal cancer (CRC) cells [4]:
Milciclib exerts its effects primarily through cell cycle arrest and induction of cell death. The following diagram illustrates its key mechanisms and downstream effects based on multiple studies [2] [4] [3].
Q1: My cell viability assays show high IC₅₀ values, suggesting low Milciclib potency. What could be wrong?
Q2: How can I demonstrate the specific on-target effect of Milciclib in my cell model?
Q3: Can Milciclib be used effectively in combination with other cancer therapies?
Q4: What is a suitable starting dose for in vivo studies, and how is it formulated?
The Child-Pugh score assesses the severity of liver cirrhosis based on five parameters, each scored 1 to 3. The total score determines the class of liver disease [1] [2] [3].
| Parameter | 1 Point | 2 Points | 3 Points |
|---|---|---|---|
| Total Bilirubin (mg/dL) | < 2.0 | 2.0 - 3.0 | > 3.0 |
| Serum Albumin (g/dL) | > 3.5 | 2.8 - 3.5 | < 2.8 |
| INR | < 1.7 | 1.7 - 2.3 | > 2.3 |
| Ascites | None | Mild/Moderate (diuretic-responsive) | Severe (diuretic-refractory) |
| Hepatic Encephalopathy | None | Grade 1-2 | Grade 3-4 |
| Classification | Child-Pugh A (5-6 points) | Child-Pugh B (7-9 points) | Child-Pugh C (10-15 points) |
| Severity | Compensated disease / Good function | Significant functional compromise | Decompensated disease / Advanced impairment |
The primary source of information is a Phase 2A clinical trial (NCT03109886) completed in 2021. The key eligibility criteria and implications for liver impairment are summarized below [4].
| Aspect | Details from Clinical Trial Protocol |
|---|---|
| Study Focus | Safety, tolerability, and efficacy of Milciclib in unresectable/metastatic Hepatocellular Carcinoma (HCC) [4]. |
| Key Exclusion Criterion | Patients with clinical meaningful ascites defined as CTCAE Grade ≥ 2 were excluded from the trial [4]. |
| Implication for Child-Pugh Class | This exclusion criterion suggests that patients with Child-Pugh Class C severe ascites were likely excluded. The trial population likely consisted of patients with Child-Pugh Class A and possibly some Class B patients. |
| Dosing Guidance | The study used a fixed dose of 100 mg once daily on a schedule of 4 days on/3 days off per week. No dose adjustments for different Child-Pugh classes were specified in the trial protocol summary [4]. |
For researchers designing experiments or planning studies, here is a detailed methodology for patient assessment based on the clinical trial precedent.
Objective: To evaluate a patient with hepatocellular carcinoma for potential eligibility in a Milciclib clinical trial based on liver function. Background: Proper patient stratification is crucial for trial safety and data integrity. The Milciclib Phase 2 trial excluded patients with significant ascites, making the Child-Pugh score a key screening tool [4].
Materials and Equipment
Step-by-Step Procedure
The following workflow diagram illustrates this patient assessment process:
Q1: Why are AST and ALT levels not part of the Child-Pugh score? The Child-Pugh score measures hepatic synthetic function and the consequences of portal hypertension, not inflammation. Albumin, INR, bilirubin, ascites, and encephalopathy are better indicators of the liver's ability to function and produce proteins, which is more relevant for drug metabolism and prognosis in cirrhosis [5].
Q2: My patient has a Child-Pugh B score but only mild (Grade 1) ascites. Would they be eligible for Milciclib based on the trial criteria? Potentially, yes. The clinical trial specifically excluded patients with Grade ≥2 ascites. A patient with Child-Pugh B classification driven by other factors (e.g., low albumin and elevated INR) but with only mild or no ascites might still meet the eligibility criteria used in the study. A careful case-by-case evaluation is essential [4].
Q3: Where can I find the official recommended dose for Milciclib in patients with moderate liver impairment? As of now, this information is not publicly available in a product label. The Phase 2 trial used a single dosing regimen. For official, finalized dosing recommendations in patients with liver impairment, you would need to consult the eventual Summary of Product Characteristics (SmPC) if and when the drug is approved, or refer to later-phase clinical trial publications [2] [4].
The management of ascites in the context of milciclib therapy focuses on patient selection and monitoring, as severe or clinical ascites often disqualifies patients from receiving the drug in clinical settings.
The table below summarizes key exclusion criteria and findings related to ascites from milciclib clinical trials:
| Aspect | Clinical Trial Data |
|---|---|
| Exclusion Criteria | Clinical ascites defined as CTCAE (Common Terminology Criteria for Adverse Events) Grade ≥2 were excluded from the Phase II study in HCC [1]. Patients with manageable (Grade 1) or no ascites were eligible. |
| Reported Adverse Events | In a Phase II trial in thymic cancer, the toxicity profile was "favourable" with nausea, asthenia, and neutropenia as the most common severe events. Ascites was not highlighted as a frequent adverse effect [2]. |
| Trial Dosing Schedule | 100 mg once daily, 4 days on/3 days off per week in 4-week cycles [1] [3]. |
Q1: What is the recommended course of action if a patient develops ascites during a milciclib trial? First, determine the severity of ascites according to CTCAE guidelines. For Grade 2 or higher, the protocol would likely require suspension of milciclib dosing and immediate consultation with the clinical trial's principal investigator and medical monitor. Management would involve standard palliative care for malignant ascites, such as therapeutic paracentesis (fluid drainage), while the causality (milciclib vs. underlying disease progression) is investigated [4].
Q2: Are there any known mechanisms by which milciclib could cause ascites? Available evidence does not establish a direct mechanism for milciclib causing ascites. Ascites in cancer patients is most commonly linked to the underlying disease, such as peritoneal carcinomatosis or liver dysfunction. One case report involving a different kinase inhibitor, imatinib, suggested that inhibition of the PDGFR pathway might increase capillary permeability and contribute to ascites formation, particularly after abdominal surgery [5]. However, this has not been reported for milciclib.
Q3: How can researchers pre-emptively screen for ascites risk in trial candidates? Implement rigorous screening that includes:
For research purposes, the following diagram illustrates the mechanistic pathway of milciclib and the decision logic for managing ascites in a clinical trial setting.
| Monitoring Aspect | Details | Source / Rationale |
|---|---|---|
| Primary Method | Upper Endoscopy (Esophagogastroduodenoscopy) | Standard practice for diagnosing varices [1] |
| Exclusion Criteria | Patients with Grade 3 esophageal varices, regardless of bleeding history [2] | High risk of rupture and bleeding [1] |
| Assessment Timing | Within 12 months prior to study entry [2] | Ensures recent and relevant patient status |
For researchers designing studies with Milciclib in similar populations, here is a detailed workflow for patient screening and monitoring:
Q1: Why is screening for esophageal varices necessary in a Milciclib trial for HCC? Many patients with HCC have underlying cirrhosis, which causes portal hypertension and leads to the development of esophageal varices [1]. These varices are prone to life-threatening bleeding, and certain anticancer therapies might increase this risk. Proactive screening ensures patient safety and trial integrity.
Q2: A patient has cirrhosis but no history of variceal bleeding. Do they still need an endoscopy? Yes. The absence of a prior bleeding episode does not guarantee safety. The Milciclib trial protocol mandated the exclusion of patients with high-grade (Grade 3) varices regardless of their previous bleeding history [2]. Endoscopy is the only reliable way to identify and grade these varices.
Q3: What are the clinical risk factors for varices that we should note during patient screening? While endoscopy is definitive, clinical indicators of advanced liver disease and portal hypertension should raise red flags. These include [1]:
The monitoring protocol for Milciclib is designed to mitigate a significant safety risk in a vulnerable patient population. Adhering to these endoscopic guidelines is crucial for the ethical and scientific validity of your research.
Milciclib (PHA-848125AC) is a small molecule, orally bioavailable pan-inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as c-Src kinase and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. By inhibiting these key regulators of the cell cycle, Milciclib can induce cell cycle arrest and promote apoptosis in cancer cells [4] [2].
The evidence for its role in overcoming chemoresistance is summarized in the table below.
Table 1: Evidence for Milciclib in Overcoming Chemoresistance
| Evidence Type | Cancer Model | Combination/Context | Key Finding |
|---|---|---|---|
| Clinical Trial (Phase I) [5] | Refractory Solid Tumors | Gemcitabine | The combination showed clinical benefit in ~36% of patients, including those refractory to gemcitabine. |
| Preclinical *In Vitro* [6] | Colorectal Cancer (CRC) | Radiotherapy | Milciclib impaired DNA damage repair by inhibiting Rad51, thereby enhancing radiation sensitivity. |
| Preclinical *In Vivo* [1] | Hepatocellular Carcinoma (HCC) | Sorafenib | Milciclib and sorafenib acted synergistically to downregulate c-Myc and suppress tumor growth. |
| Mechanistic Insight [7] | HR+ HER2- Breast Cancer | (Model of CDK4/6 inhibitor resistance) | Resistance to CDK4/6 inhibitors (e.g., palbociclib) can involve upregulation of cyclin E/CDK2 pathway, a primary target of Milciclib. |
The following diagram illustrates the core mechanisms through which Milciclib is known to overcome therapy resistance.
This protocol is used to determine the IC₅₀ of Milciclib and its synergistic effects with other agents (e.g., Sorafenib, Gemcitabine) [1] [6].
Key Reagents:
Procedure:
This assay is critical for investigating Milciclib's role as a radiosensitizer [6].
The workflow for these key experiments is visualized below.
Q1: What is the recommended dosing schedule for in vivo studies with Milciclib?
Q2: How should I prepare and store Milciclib stock solutions for in vitro work?
Q3: My in vivo model involves brain metastases. Does Milciclib cross the blood-brain barrier (BBB)?
Q4: What are the most common cytotoxic effects observed with Milciclib treatment?
Q5: Which biomarkers can I use to confirm target engagement or efficacy of Milciclib in my experiments?
The table below summarizes the key findings from a Phase I dose-escalation study that evaluated the combination of Milciclib and Gemcitabine in patients with refractory solid tumors [1].
| Trial Aspect | Details |
|---|---|
| Trial Phase | Phase I |
| Primary Goal | Determine safety and tolerability |
| Patient Population | 16 patients with refractory solid tumors |
| Milciclib Dosing | Orally, 45 mg/m²/day, 60 mg/m²/day, or 80 mg/m²/day for 7 days on/7 days off in a 4-week cycle |
| Gemcitabine Dosing | Intravenously, 1000 mg/m²/day on days 1, 8, and 15 of a 4-week cycle |
| Recommended Phase II Dose | Milciclib 80 mg/m²/day + Gemcitabine 1000 mg/m²/day |
| Most Frequent Related AEs | Neutropenia, Thrombocytopenia |
| Dose-Limiting Toxicities (at MTD) | Grade 4 thrombocytopenia, Grade 3 ataxia, Grade 2 tremors (in 1 of 9 patients) |
| Efficacy (14 evaluable patients) | - Partial Response: 1 patient with NSCLC
While the clinical data is limited, laboratory studies provide insights into Milciclib's mechanism of action, which is relevant for understanding its potential to overcome therapy resistance.
Based on the analyzed data, here are key considerations for designing experiments involving Milciclib and Gemcitabine:
The diagram below outlines a potential workflow for a study investigating Milciclib's role in reversing Gemcitabine resistance.
The table below summarizes the long-term tolerability data for Milciclib from key clinical studies:
| Trial Phase / Type | Patient Population | Dosing Regimen | Treatment Duration | Most Frequent Adverse Events (AEs) | Management & Outcome |
|---|---|---|---|---|---|
| Phase 2a (Monotherapy) [1] [2] | Advanced HCC (sorafenib-refractory/intolerant), n=31 | 100 mg once daily, 4 days on/3 days off per 4-week cycle [1] | 6-month study; 9 patients continued under compassionate use (4 patients reached 9-16 months total) [1] | Diarrhea, ascites, nausea, fatigue, asthenia, fever, ataxia, headache, rash [1] | AEs were manageable; no drug-related deaths reported [1] |
| Phase 1 (Combination Therapy) [3] | Refractory solid tumors, n=16 | Milciclib (oral, 7 days on/7 days off) + Gemcitabine (IV, days 1,8,15) in 4-week cycles [3] | Up to 14 months of disease stabilization [3] | Neutropenia, thrombocytopenia [3] | Combination was well tolerated; toxicities were manageable [3] |
| Phase 2 (Monotherapy) [4] | Thymic Carcinoma (TC) and Thymoma (B3-T), n=35 | 150 mg/day, 7 days on/7 days off in 2-week cycles [4] | Median PFS of 8.2 months [4] | Nausea, asthenia, neutropenia (8.3% severe) [4] | Toxicity profile was favorable [4] |
For researchers investigating Milciclib's effects in preclinical models, here are detailed methodologies for key experiments cited in the search results.
This protocol is used to determine the inhibitory concentration (IC₅₀) of Milciclib and assess its cytotoxic effects.
This assay is critical for investigating Milciclib's potential as a radiosensitizer by measuring the long-term reproductive viability of cells after combined treatment with radiation.
Milciclib is a small molecule, ATP-competitive inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2), with additional activity against CDK1, CDK4, CDK5, CDK7, and Tropomyosin receptor kinase A (TRKA) [4] [6]. Its anti-tumor effects are mediated through multiple mechanisms, as illustrated below.
What is the recommended Phase II dose for Milciclib?
How does Milciclib help overcome resistance to other therapies? Overexpression of CDKs is associated with developing resistance to chemotherapy [1] [2]. By inhibiting key CDKs, Milciclib can re-establish cell cycle control. Furthermore, its ability to impair DNA damage repair (e.g., by inhibiting Rad51) can overcome radioresistance and enhance the efficacy of radiotherapy and DNA-damaging agents [5].
What are the key considerations for handling Milciclib in a research setting? For in vitro studies, a common stock solution is prepared at a high concentration (e.g., 10-92 mg/mL) in DMSO [6]. The final DMSO concentration in cell culture should typically not exceed 0.1% to avoid solvent toxicity [5].
The table below summarizes the key dose-limiting toxicities (DLTs) and frequent AEs observed in clinical trials, which form the basis for treatment interruption decisions [1] [2].
| Adverse Event | Grade & Description | Recommended Action |
|---|---|---|
| Thrombocytopenia | Grade 4 (Life-threatening) | Dose-limiting toxicity (DLT); treatment interruption required [1]. |
| Neutropenia | Grade 3/4 (Severe) | One of the most frequent laboratory abnormalities; manage with treatment interruption [1]. |
| Ataxia | Grade 3 (Severe) | Dose-limiting toxicity (DLT); treatment interruption required [1]. |
| Tremors | Grade 2 (Moderate) | Dose-limiting toxicity (DLT) when co-occurring with other AEs; monitor and consider interruption [1]. |
| Gastrointestinal Events (Diarrhea, Nausea) | Mostly Grade 1/2 | Among the most frequent AEs; manage with standard supportive care, with interruptions for persistent cases [2]. |
| General Events (Fatigue, Asthenia, Rash) | Mostly Grade 1/2 | Frequent AEs; manage with standard supportive care, with interruptions for persistent cases [2]. |
For researchers conducting preclinical studies, the following methodologies are critical for evaluating the potential toxicities and efficacy of Milciclib.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Milciclib, which informs dosing for subsequent in vivo studies [3].
This protocol assesses the anti-tumor effect and general tolerability of Milciclib in animal models, providing insights into potential clinical side effects [4].
Q1: A patient in our trial experiences severe tremors and Grade 4 thrombocytopenia after Milciclib dosing. What is the critical action? A1: This combination of events constitutes a dose-limiting toxicity (DLT). Immediate treatment interruption is mandatory. In the phase I trial, these specific AEs (Grade 4 thrombocytopenia, Grade 3 ataxia, and Grade 2 tremors in one patient) defined the maximum tolerated dose [1].
Q2: What are the most common adverse events researchers should anticipate in a clinical trial setting? A2: The most frequent drug-related AEs are hematological toxicities (neutropenia, thrombocytopenia) and gastrointestinal events (diarrhea, nausea). Other commonly observed AEs include fatigue, asthenia, and rash [1] [2].
Q3: Can Milciclib be safely combined with other anticancer agents? A3: Evidence from early-phase trials suggests that combination is feasible. The recommended Phase II dose for use with gemcitabine (1000 mg/m²) was Milciclib 80 mg/m²/day. The combination showed a manageable safety profile and encouraging clinical benefit, even in gemcitabine-refractory patients [1]. Preclinical data also shows synergistic anti-tumor effects when combined with sorafenib in HCC models [4].
The following diagram illustrates the decision-making workflow for managing Milciclib treatment based on observed adverse events:
Milciclib (PHA-848125AC) is an oral small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and other kinases. Here is a summary of its key characteristics:
| Attribute | Description |
|---|---|
| Primary Targets | CDK2 (complexed with cyclin A), CDK1, CDK4, CDK5, CDK7, Tropomyosin receptor kinase A (TRKA) [1]. |
| Additional Targets | Members of the Src tyrosine kinase family, Wee1 & 2 kinases, and splicing kinase families [1] [2]. |
| Primary Mechanism | Inhibition of key CDKs to disrupt cell cycle progression (G1-S phase transition) and DNA replication, inducing cell cycle arrest [1] [3]. |
| Developmental Stage | Investigational; has undergone Phase II clinical trials for advanced hepatocellular carcinoma (HCC) and thymic cancers [1] [4]. |
| Key Clinical Rationale | Overexpression of CDKs is associated with resistance to chemotherapy; Milciclib may overcome this and shows potential for synergistic combination therapy [4] [2]. |
The following table summarizes quantitative data from clinical studies, particularly in advanced HCC patients who were resistant or intolerant to prior sorafenib therapy [4].
| Parameter | Result (Phase IIa Trial in HCC) |
|---|---|
| Clinical Benefit Rate (at 6 months) | 64.3% (in 28 evaluable patients) [4]. |
| Best Overall Response | Partial Response (PR): 3.6% (1 patient) Stable Disease (SD): 60.7% (17 patients) [4]. | | Median Progression-Free Survival (PFS) | 5.9 months (95% CI, 1.5-6.7) [4]. | | Median Time to Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) [4]. | | Common Severe Adverse Events (AEs) | Nausea, asthenia (fatigue), and neutropenia (occurring in 8.3% of patients for severe neutropenia) [1] [4]. | | Overall Tolerability | Well-tolerated with a manageable toxicity profile; no drug-related deaths reported in the trial [4]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.
1. Cell Proliferation Assay (WST-1) This protocol is used to determine the anti-proliferative effect of Milciclib, alone or in combination with other drugs like sorafenib [2].
2. ApoTox-Glo Triplex Assay This assay simultaneously measures viability, cytotoxicity, and apoptosis in a single well, providing a comprehensive view of cell health post-treatment [2].
3. In Vivo Efficacy in an Orthotopic HCC Model This protocol describes the evaluation of Milciclib in a robust orthotopic mouse model of HCC [2].
Q1: We are observing limited efficacy with Milciclib monotherapy in our resistant HCC models. What are the recommended strategies?
Q2: How can we manage the common adverse events associated with Milciclib in our long-term in vivo studies?
The following diagram illustrates the core signaling pathways targeted by Milciclib and its synergistic interaction with Sorafenib, based on the collected research.
The table below summarizes key efficacy endpoints for milciclib from a Phase IIa trial, alongside common endpoints for other approved second-line HCC therapies, based on their respective major clinical trials.
| Treatment | Trial Phase | Patient Population | Clinical Benefit Rate (CBR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
|---|---|---|---|---|---|---|
| Milciclib [1] | Phase IIa | Sorafenib-resistant/intolerant HCC (N=28) | 64.3% | 5.9 months | Not Reached | 3.6% |
| Regorafenib [2] | Phase III | Sorafenib-progressed HCC | Information missing | Information missing | Information missing | Information missing |
| Ramucirumab [3] | Phase III | Sorafenib-progressed HCC, AFP≥400 ng/mL | Information missing | 4.0 months | 12.0 months | 9.5% |
| Cabozantinib [2] | Phase III | Sorafenib-progressed HCC | Information missing | Information missing | Information missing | Information missing |
Definitions of Endpoints [4] [5]:
Milciclib's clinical profile is grounded in its unique mechanism of action and a specific clinical trial design.
Milciclib is a potent, ATP-competitive small-molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2), with additional activity against other CDKs and tropomyosin receptor kinase A (TRKA) [6] [3]. By inhibiting these kinases, milciclib disrupts the cell cycle, DNA replication, and cell survival signaling. Notably, the overexpression of CDKs has been associated with resistance to chemotherapy agents [1]. The following diagram illustrates its multi-targeted mechanism.
The clinical data for milciclib was generated from a multi-center, single-arm trial (NCT03109886) [1].
| Drug Name | Primary Target(s) | Trial Phase / Context | Key PFS Data (Median) | Key OS Data (Median) |
|---|---|---|---|---|
| Milciclib | CDK2, CDK1, CDK4, CDK5, TRKA [1] [2] | Phase II, Advanced HCC (post-Sorafenib) [3] | 5.9 months [3] | Not Reached in Phase II TC trial [1] |
| Milciclib | CDK2, CDK1, CDK4, CDK5, TRKA [1] [2] | Phase II, Thymic Carcinoma (TC) and Thymoma (B3-T) [1] | 8.2 months [1] | Not Reached in Phase II TC trial [1] |
| Palbociclib | CDK4/6 [4] | Phase III (PALOMA-2), 1st-line HR+/HER2- MBC + Letrozole [4] | 24.8 months [4] | Information missing |
| Ribociclib | CDK4/6 [4] | Phase III (MONALEESA-2), 1st-line HR+/HER2- MBC + Letrozole [4] | 25.3 months [4] | Information missing |
| Abemaciclib | CDK4/6 [5] | Meta-Analysis, 1st-line HR+/HER2- MBC + AI [5] | Ranked highest in PFS among CDK4/6i+AI [5] | Information missing |
Milciclib has a distinct target profile compared to the approved CDK4/6 inhibitors. The following table details its multi-kinase inhibitory activity, which contributes to its unique mechanism in disrupting the cell cycle and DNA replication [1].
| Target Kinase Complex | IC50 (nM) [2] |
|---|---|
| cyclin A / CDK2 | 45 |
| TRKA | 53 |
| cyclin H / CDK7 | 150 |
| cyclin D1 / CDK4 | 160 |
| cyclin E / CDK2 | 363 |
| cyclin B / CDK1 | 398 |
For researchers, the methodologies from key studies on Milciclib are outlined below.
Clinical Trial Design (Phase II in HCC)
In Vitro Cytotoxicity and Proliferation Assay
The diagram below illustrates how Milciclib disrupts the cell cycle and the key experiments used to evaluate its efficacy.
| Cancer Indication | Trial Phase | Key Efficacy Endpoints | Reported Outcome |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) [1] [2] | Phase 2a | Median Time-to-Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) |
| Clinical Benefit Rate | 61% - 64.3% | ||
| Patients with Stable Disease | 57% | ||
| Thymic Cancer [1] | Phase 2 | Overall Survival & Endpoints | Successfully increased overall survival and met primary/secondary endpoints (specific TTP not detailed) |
| NSCLC (with gemcitabine) [1] | Phase 1 | Disease Stabilization | Showed significant disease stabilization; suggested reversal of gemcitabine-resistance |
For researchers, the methodology from these trials provides a framework for evaluating Milciclib.
HCC Trial (CDKO-125a-010) Design [1] [2]:
Mechanism of Action & Selectivity Profiling: While not specific to the trials above, a contemporary approach for comprehensively evaluating a CDK inhibitor's profile involves live-cell target engagement assays [3]. This method uses cell-permeable energy transfer probes and Bioluminescence Resonance Energy Transfer (BRET) with CDK/NanoLuc fusion proteins to quantify the inhibitor's fractional occupancy and selectivity across all 21 human CDKs in a physiological, intracellular environment. This helps in understanding the compound's true potency and selectivity beyond cell-free biochemical assays [3].
The following diagram illustrates the broader context of CDK inhibition, highlighting where Milciclib and other inhibitors act.
The diagram shows that while selective CDK4/6 inhibitors (like palbociclib) primarily target CDK4/6, Milciclib is a potent, small-molecule inhibitor of multiple CDKs, as well as tropomycin receptor kinases and Src family kinases [1]. This broader mechanism of action may explain its investigation in a wider range of cancers and its potential to overcome resistance, such as gemcitabine-resistance in NSCLC [1].
The key efficacy data for Milciclib in thymic carcinoma comes from a phase II clinical trial. The design and key outcomes of this trial are summarized below.
Table 1: Key Phase II Clinical Trial of Milciclib in Thymic Carcinoma
| Trial Aspect | Details |
|---|---|
| Patient Population | Patients with advanced, pretreated thymic carcinoma (TC) and thymoma (B3-type) [1]. |
| Regimen | Milciclib maleate 150 mg/day, administered orally on a 7-days-on, 7-days-off schedule in 4-week cycles [1]. |
| Primary Endpoint (Success Criteria) | Proportion of patients progression-free at 3 months [1]. |
| Key Efficacy Results | - Primary Endpoint Met: 46.7% (14/30 evaluable patients) were progression-free at 3 months [1].
For researchers, comparing the efficacy of different agents is crucial. The table below places Milciclib's performance in the context of other targeted therapies tested in advanced, refractory thymic epithelial tumors (TETs).
Table 2: Comparison of Selected Targeted Therapies in Thymic Carcinoma Data sourced from phase II trials unless otherwise specified.
| Therapeutic Agent | Primary Target(s) | Patient Number (TC) | Objective Response Rate (ORR) | Median PFS (Months) | Median OS (Months) |
|---|---|---|---|---|---|
| Milciclib | CDK2, CDK1, CDK4, CDK5, TRKA [3] [1] | 52 (in a combined TC/thymoma trial) [2] | 3.3% [2] | 5.8 [2] | 21.0 [2] |
| Sunitinib | VEGFR, KIT, PDGFR [5] | 25 | 26% [5] [2] | 7.2 [2] | 20.1 [2] |
| Lenvatinib | VEGFR, FGFR, RET, KIT [2] | 42 | 38% [6] | 9.3 [2] | Not Reached [2] |
| Everolimus | mTORC1 [5] [2] | 18 | 17% [2] | 5.6 [2] | 14.7 [2] |
This comparison highlights that while Milciclib's strength lies in disease stabilization (as evidenced by its PFS and durable SD), other agents like Sunitinib and Lenvatinib demonstrate higher objective tumor shrinkage rates (ORR) [2] [6].
Milciclib is a potent, small-molecule inhibitor that primarily targets multiple cyclin-dependent kinases (CDKs), which are central to controlling the cell cycle. Its mechanism is multi-faceted, as illustrated below.
For scientists aiming to validate or build upon this research, understanding the foundational experimental models is key. The following workflow outlines the primary in vivo and in vitro methodologies used in Milciclib's development.
For drug development professionals, the following points are critical:
Milciclib represents a mechanistically distinct approach in the thymic carcinoma treatment landscape, targeting cell cycle regulation directly. Its clinical profile is characterized by:
Further clinical development would likely require identifying a biomarker-responsive patient population or exploring rational combinations to enhance efficacy.
The table below summarizes core findings from a large meta-analysis and key studies, highlighting why mRECIST is often preferred for assessing targeted therapies in HCC.
| Aspect | RECIST 1.1 | mRECIST | Key Findings & Implications |
|---|---|---|---|
| Overall Response Rate (ORR) | 7.8% [1] | 15.9% [1] | mRECIST doubles the observed ORR in HCC patients receiving molecular targeted therapy, as it captures tumor necrosis [1]. |
| Disease Control Rate (DCR) | 67.2% [1] | 68.4% [1] | DCR is similar between criteria; the critical difference lies in classifying partial response versus stable disease [1]. |
| Survival Prediction | Poorer correlation [1] [2] | Stronger correlation [1] [2] | mRECIST better distinguishes overall survival (OS) between responders and non-responders. RECIST 1.1 may fail to show a significant OS difference [1] [2]. |
| Agreement for Objective Response | -- | -- | Agreement between criteria is only moderate (k=0.499), meaning they frequently categorize patient response differently [1]. |
| Agreement for Progressive Disease (PD) | -- | -- | Agreement for PD is almost perfect (k=0.901), as tumor growth is similarly captured by both methods [1]. |
The table below outlines the fundamental methodological differences that lead to the divergent outcomes shown above.
| Methodological Aspect | RECIST 1.1 | mRECIST for HCC |
|---|---|---|
| What is Measured | Sum of the longest diameters (SLD) of the entire target lesion [3]. | Sum of the diameters of the viable (arterially enhancing) portion of the target lesion [1] [4]. |
| Complete Response (CR) | Disappearance of all target lesions [1]. | Disappearance of any intra-tumoral arterial enhancement in all target lesions [1]. |
| Progressive Disease (PD) | ≥20% increase in SLD of target lesions [1]. | ≥20% increase in sum of diameters of viable target lesions [1]. |
| Key Principle | Measures anatomical tumor shrinkage [5]. | Measures viable tumor burden, accounting for therapy-induced necrosis [1] [5]. |
To ensure reproducible results, the application of both criteria must follow a strict imaging and measurement protocol.
The following diagram illustrates the logical workflow for assessing tumor response using these two criteria side-by-side.
While direct data for Milciclib is unavailable, the following points are crucial for your comparison guide:
The table below summarizes the available quantitative data on Milciclib's efficacy from clinical trials.
| Trial Phase | Patient Population | Regimen | Partial Response Rate (PR) | Clinical Benefit Rate (CBR) | Source (Citation) |
|---|---|---|---|---|---|
| Phase IIa (Single-arm) | Sorafenib-resistant/intolerant HCC (n=28 evaluable) | 100 mg (4 days on/3 days off per week) | 1 patient (3.6%) [1] | 64.3% (PR + Stable Disease) [1] | |
| Phase I (Combination) | Refractory solid tumors (n=14 evaluable) | Milciclib + Gemcitabine | 1 patient (with NSCLC) [2] | 36% (Disease Control Rate) [2] |
The clinical data is supported by preclinical research that details the experimental methodologies used to investigate Milciclib's mechanisms of action.
Milciclib is a small-molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), with notable activity against CDK2 [1] [3]. The following diagram illustrates its mechanism of action based on the cited research.
To conduct a more complete comparative analysis, you may need to consult additional resources:
The following table summarizes the core experimental findings on the synergistic combinations of Milciclib and TKIs.
| TKI Partner | Cancer Model | Key Synergistic Findings | Proposed Mechanism of Action | Supporting Source |
|---|---|---|---|---|
| Sorafenib | HCC (in vitro & in vivo orthotopic mouse model) | Remarkable synergistic suppression of tumor growth; overcame sorafenib resistance. [1] [2] | Synergistic downregulation of the oncoprotein c-Myc. [2] | [2] |
| Lenvatinib | HCC (in vitro) | Synergistic inhibition of cell proliferation and induction of apoptosis. [2] | Inhibition of respective CDK and TKI signaling pathways. [2] | [2] |
| Regorafenib | HCC (in vitro) | Synergistic inhibition of cell proliferation and induction of apoptosis. [2] | Inhibition of respective CDK and TKI signaling pathways. [2] | [2] |
| Gemcitabine (chemotherapy) | Refractory Solid Tumors (Clinical trial) | Overcame gemcitabine resistance; clinical response in ~36% of patients. [2] | Milciclib presumed to reverse chemoresistance. [2] | [2] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental protocols used in the studies.
1. Cell Proliferation/Viability Assay (WST-1/CCK-8)
2. Apoptosis and Cytotoxicity Assay (ApoTox-Glo Triplex)
3. In Vivo Orthotopic HCC Mouse Model
The research suggests that the synergistic effect between Milciclib and sorafenib arises from the simultaneous inhibition of complementary pathways, leading to a powerful downregulation of a key oncogene. The diagram below illustrates this proposed mechanism.
The accumulated evidence strongly supports the continued investigation of Milciclib in combination with TKIs:
Milciclib (also known as PHA-848125) is an orally bioavailable small molecule. Its primary mechanism involves competitively inhibiting the ATP-binding sites of several kinases [1] [2]. The table below summarizes its key biochemical targets and half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency.
| Kinase Target | Reported IC₅₀ (nM) | Biological Role of the Target |
|---|---|---|
| CDK2/Cyclin A | 45 [2] | A serine/threonine kinase crucial for cell cycle progression from G1 to S phase [3]. |
| Tropomyosin receptor kinase A (TrkA) | 53 [2] | A receptor tyrosine kinase involved in cell growth and survival signaling [3]. |
| CDK7/Cyclin H | 150 [2] | A kinase involved in cell cycle regulation and transcription [2]. |
| CDK4/Cyclin D1 | 160 [2] | A key regulator of the G1 phase of the cell cycle [3]. |
| c-Src kinase | Information not quantifiably comparable in search results | A non-receptor tyrosine kinase regulating cell proliferation, survival, migration, and differentiation [4] [5]. |
This multi-target profile is significant because it may lead to synergistic anti-cancer effects by simultaneously disrupting cell cycle progression (via CDK inhibition) and key signaling pathways that promote tumor growth and metastasis (via TrkA and c-Src inhibition) [3] [6].
The following diagram illustrates how Milciclib's inhibition of these key targets can lead to anti-tumor effects, based on its known mechanisms.
Researchers can use the following established experimental protocols to evaluate Milciclib's activity, particularly its c-Src inhibition and functional effects.
These assays measure the direct effects of Milciclib on cancer cells.
Cell Viability and Cytotoxicity (CCK-8 Assay)
Colony Formation Assay
Cell Cycle Analysis by Flow Cytometry
Apoptosis Assay (ApoTox-Glo Triplex Assay)
Milciclib's multi-targeted nature makes it a candidate for combination therapy, aiming to overcome drug resistance and improve efficacy.
Based on the current evidence, Milciclib presents a promising multi-kinase inhibition profile. Its ability to target c-Src alongside key cell cycle regulators like CDK2 provides a strong rationale for its continued investigation, particularly in combination therapies for resistant cancers.
The following table summarizes the available quantitative data on Milciclib's inhibition of various kinase targets, primarily derived from cell-free biochemical assays [1].
Table 1: Experimentally Determined Inhibition Profile of Milciclib
| Target Kinase | IC50 Value (nM) | Selectivity Note | Evidence Type |
|---|---|---|---|
| CDK2/Cyclin A | 45 nM | Primary Target | Cell-free assay [1] |
| Tropomyosin receptor kinase A (TrkA) | 53 nM | Similar potency to CDK2 | Cell-free assay [1] |
| CDK7/Cyclin H | 150 nM | >3-fold less potent than CDK2 | Cell-free assay [1] |
| CDK4/Cyclin D1 | 160 nM | >3-fold less potent than CDK2 | Cell-free assay [1] |
| CDK5/p35 | 265 nM | >5-fold less potent than CDK2 | Cell-free assay [1] |
| CDK1/Cyclin B | 398 nM | ~9-fold less potent than CDK2 | Cell-free assay [1] |
Key Mechanistic and Functional Insights:
For reproducibility, here are the core methodologies from the studies cited.
1. Biochemical Kinase Inhibition Assay [1]
2. Cell-Based Proliferation and Mechanism Assays [2] [1]
The diagram below illustrates the primary signaling pathway through which Milciclib exerts its anti-cancer effects.
The table below summarizes the key design and efficacy results from a Phase IIa trial of Milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to Sorafenib [1] [2].
| Trial Characteristic | Details |
|---|---|
| ClinicalTrials.gov ID | NCT03109886 [1] |
| Study Design | Single-arm, multi-center trial [1] |
| Patient Population | 31 enrolled patients with unresectable or metastatic HCC, all Sorafenib-refractory or intolerant [1] |
| Treatment Regimen | Milciclib 100 mg, 4 days on/3 days off in 4-week cycles [1] |
| Primary Endpoint | Safety (Met) [1] |
| Key Efficacy Results | Value |
| Clinical Benefit Rate (CBR) at 6 months | 64.3% (in 28 evaluable patients) [1] |
| Objective Response Rate (ORR) | 3.6% (1 Partial Response) [1] |
| Stable Disease (SD) Rate | 60.7% [1] |
| Median Progression-Free Survival (mPFS) | 5.9 months [1] |
| Median Time to Progression (mTTP) | 5.9 months [1] |
The trial concluded that Milciclib was well-tolerated with a manageable toxicity profile and no drug-related deaths were reported [1].
Milciclib and the approved CDK4/6 inhibitors have distinct targeting profiles and are developed for different cancers. The following table provides a comparative overview.
| Drug Name | Primary CDK Targets | Key Approved/Research Indications | Development Stage for Listed Indications |
|---|---|---|---|
| Milciclib | CDK1, CDK2, CDK4, CDK5, CDK7 [3] [4] | Hepatocellular Carcinoma (HCC), Thymic Carcinoma, Colorectal Cancer (Research) | Phase IIa (HCC), Phase II (Thymic Carcinoma) [1] [3] [4] |
| Palbociclib | CDK4, CDK6 [5] [6] | HR+/HER2- Advanced/Metastatic Breast Cancer | Approved (FDA, etc.) [5] [6] |
| Ribociclib | CDK4, CDK6 [5] [6] | HR+/HER2- Advanced/Metastatic Breast Cancer | Approved (FDA, etc.) [5] [6] |
| Abemaciclib | CDK4, CDK6 [5] [6] | HR+/HER2- Advanced/Metastatic Breast Cancer | Approved (FDA, etc.) [5] [6] |
For research reproducibility, here are the methodologies from pivotal trials and studies.
Milciclib Phase IIa HCC Trial (NCT03109886) Design [1]
Preclinical Study on Milciclib in Colorectal Cancer (CRC) Models [4]
The following diagrams illustrate the cellular mechanisms and clinical positioning of these inhibitors.
When evaluating this data for drug development decisions:
| Feature | Description |
|---|---|
| Generic Name | This compound [1] |
| Classification | Small molecule, kinase inhibitor [1] [2] |
| Primary Mechanism | Inhibits Cyclin-dependent kinase 2 (CDK2); also active against CDK1, CDK4, CDK5, and Tropomyosin receptor kinase A (TrkA) [1] [2] |
| Investigated Conditions | Malignant Thymoma, Thymic Carcinoma, Hepatocellular Carcinoma (HCC), Glioma, Non-Small Cell Lung Cancer (NSCLC) [1] [3] [2] |
| Highest Development Phase | Phase II (for liver cancer and malignant thymoma) [3] [2] |
| Reported Adverse Events | Nausea, asthenia (weakness), and neutropenia (low neutrophil count); profile described as "favourable" in one trial [2] |
While direct comparative data is scarce, recent research sheds light on how Milciclib works and its potential utility.
Mechanism of Action and Therapeutic Rationale: Milciclib is a multi-kinase inhibitor. Its primary target, CDK2, is a key regulator of the cell cycle, controlling the transition from the G1 to S phase where DNA replication occurs [4]. By inhibiting CDK2, Milciclib can arrest the cell cycle, disrupting the proliferation of cancer cells. Furthermore, a 2025 study highlighted that CDK2 inhibition also impairs DNA damage repair by inhibiting proteins like Rad51. This mechanism is crucial for overcoming resistance to radiotherapy, as it prevents cancer cells from fixing the DNA breaks caused by radiation [4].
Key Experimental Findings and Protocols: A recent preclinical study investigated Milciclib's potential as a radiosensitizer in colorectal cancer (CRC) models [4].
The following diagram illustrates the two primary ways Milciclib exerts its antitumor effects, based on the described research.
Diagram Title: Milciclib's Dual Anticancer Mechanism
The available information suggests Milciclib has a distinct mechanism targeting cell cycle and DNA repair, with a manageable initial safety profile. Its potential as a radiosensitizer is a particularly promising area for future research [4]. However, for a comprehensive comparison guide, several data gaps currently exist:
The table below summarizes the key efficacy and safety outcomes of Milciclib monotherapy from a Phase IIa clinical trial in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [1] [2].
| Trial Parameter | Result / Description |
|---|---|
| Trial Design | Phase IIa, multi-center, single-arm study [1] [2] |
| Patient Population | 31 patients with recurrent or metastatic HCC, resistant or intolerant to sorafenib [1] |
| Treatment Regimen | Milciclib 100 mg orally, once daily for 4 days, followed by 3 days off in 4-week cycles [1] |
| Primary Endpoint (Safety) | Met; treatment was well-tolerated with manageable toxicities. No drug-related deaths were reported [1] [2]. |
| Clinical Benefit Rate (CBR) | 64.3% in 28 evaluable patients [1]. |
| Best Overall Response | - Stable Disease: 60.7% (17 patients)
Preclinical studies suggest that Milciclib may have a synergistic effect when combined with sorafenib, potentially overcoming resistance. Key findings and the experimental methodology are outlined below [3].
The following diagram illustrates the key steps of the preclinical study that investigated the combination therapy [3]:
For researchers seeking to replicate or understand the depth of these studies, here are the detailed methodologies.
This design evaluated Milciclib as a monotherapy in a specific, treatment-experienced population [1] [2].
The preclinical research included cell-based experiments to confirm the synergistic effect observed in vivo [3].
| Drug Combination | Experimental Model | Key Findings | Proposed Synergistic Mechanism |
|---|---|---|---|
| Milciclib + Sorafenib | Orthotopic murine model of human HCC (MHCC97-H cells) [1] | Remarkable synergistic suppression of tumor growth; superior to monotherapy [1]. | Synergistic downregulation of the oncoprotein c-Myc [1]. |
| Milciclib + Regorafenib | In vitro human HCC cell lines (MHCC97-H) [1] | Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1]. | Interaction to downregulate c-Myc (inferred for TKI class) [1]. |
| Milciclib + Lenvatinib | In vitro human HCC cell lines (MHCC97-H) [1] | Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1]. | Interaction to downregulate c-Myc (inferred for TKI class) [1]. |
The key findings above are primarily based on a robust preclinical study. Here are the detailed methodologies used for the core experiments [1]:
The rationale for combining a CDK inhibitor like milciclib with TKIs is to target multiple oncogenic pathways simultaneously, overcoming the heterogeneity and drug resistance common in HCC [1]. The following diagram illustrates the proposed mechanistic basis for the observed synergy, particularly with sorafenib.
Furthermore, understanding resistance mechanisms to regorafenib provides additional targets for rational combinations. The diagram below illustrates a key feedback loop identified in regorafenib-resistant HCC cells.
| Aspect | Milciclib Monotherapy | Milciclib Combination Therapy |
|---|---|---|
| Primary Use Context | Advanced HCC after sorafenib failure; Thymic cancers [1] [2] | Refractory solid tumors; Preclinical HCC models [3] [4] |
| Common Partners | - | Gemcitabine; Sorafenib [3] [4] |
| Efficacy Highlights | • Clinical Benefit Rate (HCC): 64.3% • Median Time to Progression (HCC): 5.9 months • Disease stabilization in majority of thymic cancer patients [1] [2] | • Clinical Benefit (Refractory tumors): ~36% (including PR & long-term SD) • Reversal of gemcitabine resistance observed • Synergistic anti-tumor activity in preclinical HCC models [3] [4] | | Safety Profile | Manageable; no drug-related deaths; most frequent AEs: diarrhea, nausea, fatigue, asthenia, retinal hemorrhage [1] [5] | Manageable; most frequent AEs: neutropenia, thrombocytopenia; DLTs included thrombocytopenia, ataxia, tremors [3] | | Dosing Schedule | 100 mg once daily, 4 days on/3 days off in 4-week cycles [1] | With Gemcitabine: 80 mg/m²/day (7 days on/7 days off) + Gemcitabine 1000 mg/m²/day (Days 1, 8, 15) in 4-week cycles [3] |
Milciclib is a small-molecule, pan-inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, and also inhibits other targets like c-Src kinase [4] [2]. This activity allows it to modulate the cell cycle, DNA replication, and cell signaling.
The diagram below illustrates how milciclib's mechanism complements other therapies in a combination setting.
For researchers, the specific methodologies from pivotal studies are crucial.
Monotherapy in HCC (Phase IIa Trial, NCT01011439)
Combination with Gemcitabine in Refractory Solid Tumors (Phase I Trial)
Preclinical Combination with Sorafenib in Orthotopic HCC Model
The data indicates that the choice between milciclib monotherapy and combination therapy involves a trade-off between objectives and risk profiles.
The tables below summarize key efficacy and safety data from meta-analyses of phase 3 randomized controlled trials for the three FDA-approved CDK4/6 inhibitors in combination with endocrine therapy (ET) for HR+/HER2- advanced breast cancer [1] [2].
Efficacy Outcomes in First-Line Treatment (with Aromatase Inhibitor)
| CDK4/6 Inhibitor | Progression-Free Survival (PFS) Benefit vs. ET Alone | Overall Survival (OS) Benefit vs. ET Alone | Simulated Long-Term Benefit (PFLYs over 20 years)* |
|---|---|---|---|
| Abemaciclib | Significant improvement [3] | Significant improvement [3] | 3.059 PFLYs [2] |
| Ribociclib | Significant improvement [1] | Significant improvement [1] | 2.636 PFLYs [2] |
| Palbociclib | Significant improvement [1] | Not statistically significant in some trials [1] | 2.302 PFLYs [2] |
*PFLYs (Progression-Free Life Years) is a metric calculated from the area under the PFS curve to model and compare long-term efficacy [2].
Common Adverse Event Profiles
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|
| Most Common Hematologic AE | Grade 3-4 Neutropenia [1] [4] | Grade 3-4 Neutropenia [1] [4] | Lower rate of Grade 3-4 Neutropenia [1] |
| Most Common Non-Hematologic AE | - | - | Grade 1-2 Diarrhea [1] [4] |
| Key Safety Distinctions | Lower risk of Grade 3-4 infections vs. others [1] | Increased risk of QT interval prolongation [5] [1] | Higher risk of Grade 3-4 diarrhea; higher treatment discontinuation due to AEs [1] |
Mechanism of Action CDK4/6 inhibitors work by blocking the transition from the G1 to the S phase of the cell cycle. In combination with endocrine therapy, they help overcome resistance and enforce cytostatic growth arrest [4] [6].
Experimental Protocol for Target Engagement Advanced methods like Bioluminescence Resonance Energy Transfer (BRET) using cell-permeable energy transfer probes can quantify target occupancy for all 21 human CDKs in live cells [7]. This provides a more physiologically relevant selectivity profile compared to cell-free biochemical assays.
Key Workflow:
Milciclib's Developmental Status Milciclib is a small-molecule inhibitor of multiple CDKs, including CDK2 [8]. Its development status differs from the highly selective CDK4/6 inhibitors:
First-Generation CDK Inhibitor Context Alvocidib (flavopiridol) was the first CDK inhibitor studied. It is a non-selective intravenous drug inhibiting CDK1, 2, 4, 6, and 7, and is associated with significant toxicities, including neutropenia and gastrointestinal events [6].